Product packaging for Probenecid Isopropyl Ester(Cat. No.:)

Probenecid Isopropyl Ester

Cat. No.: B15288315
M. Wt: 327.4 g/mol
InChI Key: WFPIRWWOLGATOL-UHFFFAOYSA-N
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Description

Probenecid Isopropyl Ester is a useful research compound. Its molecular formula is C16H25NO4S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO4S B15288315 Probenecid Isopropyl Ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H25NO4S

Molecular Weight

327.4 g/mol

IUPAC Name

propan-2-yl 4-(dipropylsulfamoyl)benzoate

InChI

InChI=1S/C16H25NO4S/c1-5-11-17(12-6-2)22(19,20)15-9-7-14(8-10-15)16(18)21-13(3)4/h7-10,13H,5-6,11-12H2,1-4H3

InChI Key

WFPIRWWOLGATOL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC(C)C

Origin of Product

United States

Foundational & Exploratory

Probenecid Isopropyl Ester: A Technical Guide to its Presumed Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a well-established uricosuric agent, has been utilized for decades in the management of hyperuricemia and gout. Its mechanism of action primarily involves the inhibition of organic anion transporters (OATs) in the kidneys, leading to increased uric acid excretion. In drug development, the modification of a parent drug into a prodrug is a common strategy to enhance its pharmacokinetic properties, such as oral bioavailability. Probenecid isopropyl ester represents a putative prodrug of probenecid, designed to improve its absorption following oral administration. This technical guide delves into the core mechanism of action of probenecid, which is the active form of its isopropyl ester, providing a comprehensive overview for researchers and drug development professionals.

While direct experimental data on this compound is limited in publicly available literature, its mechanism of action is predicated on its conversion to probenecid. Therefore, this guide will focus on the well-documented activities of probenecid.

Core Mechanism of Action: Inhibition of Organic Anion Transporters

The primary mechanism of action of probenecid is the competitive inhibition of organic anion transporters (OATs), a family of proteins crucial for the transport of organic anions across cell membranes, particularly in the kidneys.[1][2][3] The key transporters targeted by probenecid include OAT1 (SLC22A6) and OAT3 (SLC22A8) located on the basolateral membrane of renal proximal tubular cells, and URAT1 (SLC22A12) on the apical membrane.[4]

Signaling Pathway of Probenecid Action

The following diagram illustrates the presumed pathway from the administration of this compound to its ultimate effect on uric acid reabsorption.

Probenecid_Mechanism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_kidney Kidney (Proximal Tubule) This compound (Oral) This compound (Oral) Esterases Esterases This compound (Oral)->Esterases Hydrolysis Probenecid Probenecid Esterases->Probenecid Probenecid_circ Probenecid Probenecid->Probenecid_circ URAT1 URAT1 Probenecid_circ->URAT1 Inhibition OAT1_OAT3 OAT1/OAT3 Probenecid_circ->OAT1_OAT3 Inhibition Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Uric_Acid_Excretion Uric Acid Excretion Uric_Acid_Reabsorption->Uric_Acid_Excretion Decreased

Caption: Presumed metabolic activation and mechanism of action of probenecid.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetic and pharmacodynamic properties of probenecid. It is important to note that this data pertains to probenecid, the active metabolite of the isopropyl ester.

ParameterValueReference
Pharmacokinetics
Protein Binding75-95%[3]
Elimination Half-life2-6 hours (dose-dependent)[3]
ExcretionKidney (77-88%)[3]
Pharmacodynamics (Inhibition)
OAT1 (in vitro IC50)Data not readily available
OAT3 (in vitro IC50)Data not readily available
OATP1B1 (in vitro IC50)167 ± 42.0 µM[5]
OATP1B3 (in vitro IC50)76.0 ± 17.2 µM[5]

Experimental Protocols

Detailed experimental protocols for studying the mechanism of probenecid are crucial for reproducible research. Below are generalized methodologies for key experiments.

In Vitro OAT Inhibition Assay

A common method to assess the inhibitory potential of compounds on organic anion transporters is through uptake assays using cells overexpressing the specific transporter.

OAT_Inhibition_Assay Start Start Cell_Culture Culture HEK293 cells overexpressing OAT1 or OAT3 Start->Cell_Culture Plating Plate cells in multi-well plates Cell_Culture->Plating Pre-incubation Pre-incubate cells with This compound (or Probenecid) Plating->Pre-incubation Substrate_Addition Add radiolabeled OAT substrate (e.g., [3H]p-aminohippurate) Pre-incubation->Substrate_Addition Incubation Incubate for a defined period Substrate_Addition->Incubation Washing Wash cells to remove extracellular substrate Incubation->Washing Lysis Lyse cells Washing->Lysis Measurement Measure intracellular radioactivity (Scintillation counting) Lysis->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for an in vitro organic anion transporter inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the gene for the desired organic anion transporter (e.g., OAT1 or OAT3) are cultured under standard conditions.

  • Plating: Cells are seeded into multi-well plates and allowed to adhere and form a monolayer.

  • Inhibition: Cells are pre-incubated with varying concentrations of the test compound (this compound or probenecid) for a specified time.

  • Substrate Uptake: A radiolabeled substrate of the transporter (e.g., [3H]p-aminohippurate for OAT1) is added to the wells, and uptake is allowed to proceed for a short period.

  • Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Quantification: The amount of radiolabeled substrate taken up by the cells is quantified using liquid scintillation counting.

  • Data Analysis: The inhibition of substrate uptake at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

In Vivo Uricosuric Activity

Animal models are often used to evaluate the in vivo efficacy of uricosuric agents.

Methodology:

  • Animal Model: A suitable animal model, often a species that, like humans, has a net reabsorption of uric acid in the kidneys (e.g., certain strains of mice or primates), is used. Hyperuricemia can be induced, for example, by administering a uricase inhibitor like potassium oxonate.

  • Drug Administration: this compound is administered orally to the animals at various doses.

  • Sample Collection: Urine and blood samples are collected at predetermined time points.

  • Biochemical Analysis: The concentrations of uric acid and the active drug (probenecid) in the plasma and urine are measured using analytical methods such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The effect of the drug on serum uric acid levels and urinary uric acid excretion is calculated and compared to a vehicle-treated control group.

Other Potential Mechanisms of Action

Beyond its primary role as an OAT inhibitor, research has suggested that probenecid may interact with other cellular targets, which could contribute to its overall pharmacological profile. These include:

  • Pannexin 1 (Panx1) Channels: Probenecid has been shown to inhibit Panx1 hemichannels, which are involved in inflammasome activation and the release of pro-inflammatory cytokines like IL-1β.[3] This action may contribute to the anti-inflammatory effects of probenecid observed in the context of gout.

  • Transient Receptor Potential Vanilloid 2 (TRPV2) Channels: Some studies suggest that probenecid can act as an agonist of TRPV2 channels, which are involved in various physiological processes, including calcium signaling.

The following diagram illustrates the logical relationship of these potential off-target effects.

Probenecid_Other_Targets Probenecid Probenecid Panx1 Pannexin 1 Probenecid->Panx1 Inhibition TRPV2 TRPV2 Probenecid->TRPV2 Agonism Inflammasome_Activation Inflammasome Activation Panx1->Inflammasome_Activation Calcium_Signaling Calcium Signaling TRPV2->Calcium_Signaling Increased IL-1b_Release IL-1β Release Inflammasome_Activation->IL-1b_Release Decreased

Caption: Potential additional molecular targets of probenecid.

Conclusion

This compound is presumed to act as a prodrug, being rapidly converted to its active form, probenecid, in the body. The core mechanism of action of probenecid is the competitive inhibition of organic anion transporters, primarily OAT1, OAT3, and URAT1, in the renal tubules. This inhibition leads to a reduction in uric acid reabsorption and a consequent increase in its urinary excretion, thereby lowering serum uric acid levels. While the primary clinical application of this mechanism is in the treatment of gout, the inhibition of OATs also explains the well-documented drug-drug interactions where probenecid increases the plasma concentrations of various co-administered drugs that are substrates for these transporters. Further research into potential off-target effects on channels like Pannexin 1 and TRPV2 may reveal additional therapeutic applications for this long-standing pharmaceutical agent. For drug development professionals, understanding these core mechanisms is essential for the rational design of new chemical entities targeting these pathways and for predicting potential pharmacokinetic and pharmacodynamic interactions.

References

An In-depth Technical Guide to the Synthesis and Characterization of Probenecid Isopropyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Probenecid Isopropyl Ester, a derivative of the well-established uricosuric agent, Probenecid. This document details a feasible synthetic route, outlines key characterization methodologies, and presents expected analytical data. The information herein is intended to support researchers and drug development professionals in the synthesis, identification, and purification of this compound. While specific experimental data for this compound is not widely published, this guide consolidates information on the parent compound, Probenecid, and general chemical principles to provide a robust framework for its preparation and analysis.

Introduction

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, has been a cornerstone in the management of hyperuricemia and gout for decades.[1] Its primary mechanism of action involves the inhibition of the renal tubular reabsorption of uric acid, thereby increasing its excretion.[2] Probenecid also interacts with various organic anion transporters, which has led to its use in augmenting the plasma concentrations of certain antibiotics like penicillin.[2] Recent research has unveiled further pharmacological activities, including the modulation of TRPV2 channels and pannexin 1 hemichannels, suggesting potential new therapeutic applications.[3][4]

The esterification of carboxylic acids is a common strategy in medicinal chemistry to modify the pharmacokinetic and pharmacodynamic properties of a drug. Isopropyl esters, for instance, can enhance lipophilicity, potentially altering absorption, distribution, metabolism, and excretion (ADME) profiles. This guide focuses on this compound, a molecule of interest for its potential to exhibit a modified therapeutic profile compared to its parent carboxylic acid.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from commercially available starting materials. The first step involves the synthesis of the parent compound, Probenecid, followed by its esterification with isopropanol.

Synthesis of Probenecid (4-(dipropylsulfamoyl)benzoic acid)

Probenecid can be synthesized from 4-carboxybenzene sulfonamide. The reaction involves the N-alkylation of the sulfonamide with n-propyl bromide in the presence of a base.

Reaction Scheme:

Esterification of Probenecid to this compound

The synthesis of this compound is achieved through the esterification of Probenecid with isopropyl alcohol. A common and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Reaction Scheme:

Experimental Protocols

Synthesis of Probenecid

A detailed experimental protocol for the synthesis of Probenecid from 4-carboxybenzene sulfonamide is described in various patents and publications. The general procedure involves the reaction of 4-carboxybenzene sulfonamide with a propylating agent like n-propyl bromide in a suitable solvent and in the presence of a base.

Synthesis of this compound (Fischer Esterification)
  • Materials:

    • Probenecid (1.0 eq)

    • Isopropyl alcohol (a large excess, can also be used as the solvent)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

    • Sodium bicarbonate solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Probenecid and a large excess of isopropyl alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Remove the excess isopropyl alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and structure. The following analytical techniques are recommended. The expected data presented below are based on the known structure of the molecule and data from similar compounds.

Physical Properties
PropertyValue
CAS Number 70190-78-2
Molecular Formula C16H25NO4S
Molecular Weight 327.44 g/mol
Appearance Expected to be a white or off-white solid

Data obtained from commercial supplier LGC Standards.[5]

Spectroscopic Data

The ¹H NMR spectrum is a powerful tool for confirming the structure of the ester. The expected chemical shifts (δ) in ppm are as follows:

ProtonsMultiplicityExpected Chemical Shift (ppm)
Aromatic (4H)Multiplet7.8 - 8.2
Isopropyl CH (1H)Septet4.9 - 5.2
N-CH2 (4H)Triplet2.9 - 3.2
Isopropyl CH3 (6H)Doublet1.2 - 1.4
N-CH2-CH2 (4H)Sextet1.4 - 1.7
N-CH2-CH2-CH3 (6H)Triplet0.8 - 1.0

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (ppm)
Carbonyl (C=O)164 - 167
Aromatic C-quaternary130 - 145
Aromatic C-H125 - 130
Isopropyl CH68 - 72
N-CH248 - 52
Isopropyl CH321 - 23
N-CH2-CH220 - 24
N-CH2-CH2-CH310 - 12

The FTIR spectrum is used to identify the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1710 - 1730
S=O (sulfonamide)1330 - 1370 (asymmetric) and 1140 - 1180 (symmetric)
C-O (ester)1100 - 1300
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000

Reference IR spectrum for Probenecid is available from NIST.[6]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonExpected m/z
[M+H]⁺328.1581
[M+Na]⁺350.1399
[M-OCH(CH₃)₂]⁺268.0800
[M-COOCH(CH₃)₂]⁺242.0956

The exact mass of this compound (C16H25NO4S) is 327.1504.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the synthesized compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) is a suitable starting point for method development. The purity should be reported as a percentage area of the main peak. A validated HPLC method for Probenecid is available and can be adapted for the ester.[7]

Logical and Workflow Diagrams

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Probenecid Probenecid Esterification Fischer Esterification Probenecid->Esterification Isopropanol Isopropanol Isopropanol->Esterification Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Esterification Reaction_Mixture Crude Reaction Mixture Esterification->Reaction_Mixture Extraction Solvent Extraction Reaction_Mixture->Extraction Washing Aqueous Washing Extraction->Washing Drying Drying & Concentration Washing->Drying Chromatography Column Chromatography Drying->Chromatography Pure_Product Pure Probenecid Isopropyl Ester Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the final product.

Characterization_Logic cluster_identity Structural Identity Confirmation cluster_purity Purity Assessment Synthesized_Product Synthesized Product NMR ¹H and ¹³C NMR Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Analysis Synthesized_Product->HPLC Final_Confirmation Confirmed Pure This compound NMR->Final_Confirmation FTIR->Final_Confirmation MS->Final_Confirmation HPLC->Final_Confirmation

Caption: Logical workflow for the characterization of synthesized this compound.

Probenecid's Known Signaling Interactions

The following diagram illustrates some of the known molecular targets and pathways affected by the parent compound, Probenecid. It is hypothesized that this compound may interact with similar targets, potentially with altered affinity or potency.

Probenecid_Signaling cluster_renal Renal Tubule cluster_cellular Cellular Level Probenecid Probenecid URAT1 URAT1 Transporter Probenecid->URAT1 inhibits OAT Organic Anion Transporters (OATs) Probenecid->OAT inhibits TRPV2 TRPV2 Channel Probenecid->TRPV2 activates Pannexin1 Pannexin 1 Hemichannel Probenecid->Pannexin1 inhibits Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption promotes Drug_Excretion Drug Excretion (e.g., Penicillin) OAT->Drug_Excretion promotes Ca_Influx Ca²⁺ Influx TRPV2->Ca_Influx mediates ATP_Release ATP Release Pannexin1->ATP_Release mediates

Caption: Known molecular targets and signaling interactions of Probenecid.

Conclusion

References

Investigating Probenecid Isopropyl Ester: A Prodrug Approach to Enhance Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Probenecid, a well-established uricosuric agent, has demonstrated therapeutic potential beyond its primary indication for gout, including the enhancement of antibiotic efficacy and modulation of various cellular pathways. However, its physicochemical properties, such as its anionic nature at physiological pH, may limit its oral bioavailability and tissue penetration. This technical guide explores the conceptual framework and investigational strategy for Probenecid Isopropyl Ester, a prodrug designed to overcome these limitations. By masking the carboxylic acid moiety of Probenecid, the isopropyl ester is anticipated to exhibit increased lipophilicity, leading to improved absorption and cellular uptake. This document outlines the theoretical basis for this prodrug strategy, provides comprehensive data on the parent compound Probenecid, and details a proposed experimental workflow for the synthesis, characterization, and preclinical evaluation of this compound. While specific experimental data for this compound is not currently available in the public domain, this guide serves as a foundational resource for its investigation as a promising therapeutic candidate.

Introduction to Probenecid

Probenecid is a benzoic acid derivative that has been in clinical use for decades.[1] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 and OAT3, in the renal tubules.[2] This inhibition blocks the reabsorption of uric acid, thereby increasing its excretion and lowering serum uric acid levels, which is the basis for its use in the treatment of gout.[1] Beyond its uricosuric effects, Probenecid is also known to inhibit the renal excretion of various drugs, including penicillin and other β-lactam antibiotics, leading to increased plasma concentrations and prolonged therapeutic effects.[3]

More recently, research has elucidated Probenecid's role in modulating specific signaling pathways, including the inhibition of pannexin 1 (Panx1) channels and the activation of Transient Receptor Potential Vanilloid 2 (TRPV2) channels.[4] These findings have opened avenues for investigating Probenecid in other therapeutic areas, such as inflammatory conditions and cardiovascular diseases.

The this compound Prodrug Strategy

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical processes. The primary rationale for developing this compound is to enhance the oral bioavailability of Probenecid. As a carboxylic acid, Probenecid is ionized at physiological pH, which can limit its passive diffusion across the gastrointestinal membrane. By converting the carboxylic acid to an isopropyl ester, the polarity of the molecule is reduced, and its lipophilicity is increased. This is expected to facilitate greater absorption from the gastrointestinal tract.

Once absorbed into the bloodstream, the this compound is anticipated to be rapidly hydrolyzed by ubiquitous esterase enzymes present in the plasma and tissues, releasing the active Probenecid molecule. This strategy aims to deliver higher systemic concentrations of Probenecid than can be achieved with oral administration of the parent drug alone.

Physicochemical and Pharmacokinetic Properties of Probenecid

A thorough understanding of the parent drug's properties is essential for evaluating its prodrug. The following tables summarize the known data for Probenecid.

Table 1: Physicochemical Properties of Probenecid

PropertyValueReference
Molecular FormulaC₁₃H₁₉NO₄S[1]
Molecular Weight285.36 g/mol [1]
Melting Point198-200 °C
pKa3.4[1]
Water SolubilityInsoluble
LogP3.55[1]

Table 2: Pharmacokinetic Properties of Probenecid

ParameterValueReference
BioavailabilityWell absorbed orally[5]
Protein Binding85-95%[5]
MetabolismHepatic, via glucuronidation and side-chain oxidation[5]
Half-life4-12 hours (dose-dependent)[5]
ExcretionPrimarily renal (as metabolites)[5]

Proposed Experimental Protocols

The following sections outline a series of detailed, albeit hypothetical, experimental protocols for the comprehensive evaluation of this compound as a prodrug.

Synthesis of this compound

Objective: To synthesize this compound from Probenecid.

Materials:

  • Probenecid

  • Isopropyl alcohol

  • Thionyl chloride or a carbodiimide coupling agent (e.g., DCC)

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine or other non-nucleophilic base

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure (Fischer Esterification):

  • Dissolve Probenecid in an excess of isopropyl alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the acid catalyst with a weak base.

  • Remove the excess isopropyl alcohol under reduced pressure.

  • Extract the crude product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude this compound by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Determination of Physicochemical Properties

Objective: To determine the aqueous solubility and partition coefficient (LogP) of this compound.

5.2.1 Aqueous Solubility:

  • Add an excess amount of this compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[6][7][8][9][10]

5.2.2 Partition Coefficient (LogP):

  • Prepare a solution of this compound in n-octanol.

  • Mix this solution with an equal volume of water in a separatory funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning.

  • Allow the two phases to separate completely.

  • Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Hydrolysis Studies

Objective: To evaluate the stability of this compound in simulated biological fluids and its conversion to Probenecid in the presence of esterases.

5.3.1 Chemical Stability:

  • Prepare solutions of this compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

  • Incubate these solutions at 37°C.

  • At various time points, withdraw aliquots and quench any further reaction (e.g., by adding a suitable organic solvent).

  • Analyze the samples by HPLC to quantify the remaining this compound and the formation of Probenecid.

  • Determine the degradation rate constant and half-life in each medium.

5.3.2 Enzymatic Hydrolysis:

  • Prepare solutions of this compound in human plasma and in a solution containing porcine liver esterase (a commonly used model enzyme).

  • Incubate the solutions at 37°C.

  • At various time points, withdraw aliquots and stop the enzymatic reaction (e.g., by protein precipitation with acetonitrile).

  • Centrifuge the samples and analyze the supernatant by HPLC to measure the disappearance of the prodrug and the appearance of Probenecid.

  • Calculate the rate of hydrolysis and the half-life of the prodrug in the presence of esterases.

In Vitro Permeability Assay

Objective: To assess the permeability of this compound across a model of the intestinal epithelium.

Method: Caco-2 cell monolayer assay.

  • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent and differentiated monolayer.

  • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add a solution of this compound to the apical (AP) side of the monolayer.

  • At various time points, collect samples from the basolateral (BL) side.

  • Quantify the concentration of this compound and any formed Probenecid in the basolateral samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to predict the in vivo absorption characteristics.

Visualization of Key Pathways and Workflows

Signaling Pathways Modulated by Probenecid

Probenecid is known to interact with several key cellular signaling pathways. The following diagrams illustrate its inhibitory effects on Organic Anion Transporters and Pannexin 1, and its activating effect on TRPV2 channels.

Probenecid_OAT_Interaction cluster_renal_tubule Renal Tubule Cell OAT Organic Anion Transporter (OAT) Blood Bloodstream OAT->Blood to Blood Probenecid Probenecid Probenecid->OAT Inhibits UricAcid Uric Acid UricAcid->OAT Reabsorption Urine Urine UricAcid->Urine Excretion Blood->UricAcid Filtration

Caption: Probenecid inhibits OATs in the renal tubule, blocking uric acid reabsorption.

Probenecid_Pannexin1_Interaction Probenecid Probenecid Panx1 Pannexin 1 (Panx1) Channel Probenecid->Panx1 Inhibits ATP_out Extracellular ATP Panx1->ATP_out ATP Release Inflammasome Inflammasome Activation ATP_out->Inflammasome Leads to

Caption: Probenecid inhibits the Pannexin 1 channel, reducing ATP release and subsequent inflammation.

Probenecid_TRPV2_Interaction Probenecid Probenecid TRPV2 TRPV2 Channel Probenecid->TRPV2 Activates Ca_influx Ca²⁺ Influx TRPV2->Ca_influx Cellular_Response Cellular Response (e.g., Vasodilation) Ca_influx->Cellular_Response

Caption: Probenecid activates the TRPV2 channel, leading to calcium influx and cellular responses.

Proposed Experimental Workflow for Prodrug Evaluation

The following diagram outlines the logical progression of experiments to evaluate this compound.

Prodrug_Evaluation_Workflow cluster_synthesis Synthesis & Characterization cluster_physicochem Physicochemical Properties cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Probenecid Isopropyl Ester Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Solubility Aqueous Solubility Characterization->Solubility LogP Partition Coefficient (LogP) Characterization->LogP Stability Chemical Stability (SGF, SIF) Solubility->Stability Permeability Caco-2 Permeability LogP->Permeability Hydrolysis Enzymatic Hydrolysis (Plasma, Esterases) Stability->Hydrolysis PK Pharmacokinetic Studies (Rodent Model) Hydrolysis->PK Permeability->PK PD Pharmacodynamic Studies PK->PD

Caption: Proposed workflow for the comprehensive evaluation of this compound.

Conclusion and Future Directions

The development of this compound as a prodrug represents a logical and promising strategy to enhance the therapeutic potential of Probenecid. The anticipated increase in lipophilicity and subsequent improvement in oral absorption could lead to a more effective clinical profile. The experimental protocols detailed in this guide provide a comprehensive framework for the preclinical investigation of this novel compound. Future studies should focus on executing these protocols to generate the necessary data to validate the prodrug concept. Successful in vitro and in vivo characterization of this compound could pave the way for its advancement into clinical development for the treatment of gout and other conditions where the multifaceted activities of Probenecid may be beneficial.

References

Probenecid Isopropyl Ester and Its Interaction with Organic Anion Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid Isopropyl Ester: A Chemical Overview

This compound, with the CAS Number 70190-78-2, is a derivative of probenecid where the carboxylic acid group is esterified with an isopropyl group.[5]

Chemical Structure:

  • Probenecid: 4-(dipropylsulfamoyl)benzoic acid

  • This compound: 4-[(Dipropylamino)sulfonyl]benzoic acid 1-methylethyl ester

The esterification of the carboxylic acid group in probenecid is expected to increase its lipophilicity. This change in physicochemical properties can significantly influence its absorption, distribution, metabolism, and, critically, its interaction with transporters like OATs. It is plausible that this compound acts as a prodrug, being hydrolyzed in vivo to the active parent compound, probenecid.

Interaction with Organic Anion Transporters

The interaction of probenecid with OATs is characterized by competitive inhibition. Probenecid competes with other organic anions for binding to the transporter, thereby reducing their renal clearance.[1][6]

Quantitative Data on Probenecid's Interaction with OATs

The following tables summarize the available quantitative data for the inhibition of OAT1 and OAT3 by probenecid.

Table 1: Inhibition of Human OAT1 by Probenecid

SubstrateCell SystemIC50 / Ki Value (µM)Reference
p-aminohippurate (PAH)HEK293Ki: 4.3 - 12.1[7]
6-carboxyfluorescein (6-CF)HEK293IC50: ~15[8]
N-acetylcysteine (NAC)HEK293Significant inhibition at 200 µM[2]

Table 2: Inhibition of Human OAT3 by Probenecid

SubstrateCell SystemIC50 / Ki Value (µM)Reference
Estrone-3-sulfate (E3S)HEK293Ki: 1.3 - 9.0[7]
6-carboxyfluorescein (6-CF)HEK293IC50: <10[7]
N-acetylcysteine (NAC)HEK293Significant inhibition at 200 µM[2]

Experimental Protocols for Assessing OAT Inhibition

The following provides a detailed methodology for conducting an in vitro OAT inhibition assay, a crucial experiment in drug development to assess the potential for DDIs.

OAT Inhibition Assay Protocol

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For transient expression, cells are transfected with a plasmid vector containing the cDNA of the human OAT1 or OAT3 gene using a suitable transfection reagent. For stable expression, cells are selected using an appropriate antibiotic after transfection. Mock-transfected cells (empty vector) serve as a negative control.

2. Uptake Assay:

  • Seeding: Cells are seeded into 24- or 48-well poly-D-lysine-coated plates and allowed to reach confluence.

  • Pre-incubation: The cell monolayer is washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) and then pre-incubated with HBSS for 10-15 minutes at 37°C.

  • Inhibition Experiment: The pre-incubation buffer is removed, and cells are incubated with a solution containing a known OAT substrate (e.g., radiolabeled PAH or fluorescent 6-carboxyfluorescein) in the presence and absence of various concentrations of the test compound (e.g., probenecid or its isopropyl ester).

  • Incubation Time: The incubation is typically carried out for a short period (e.g., 1-5 minutes) at 37°C to measure the initial uptake rate.

  • Termination: The uptake is stopped by rapidly washing the cells with ice-cold HBSS.

  • Cell Lysis and Quantification: The cells are lysed with a suitable buffer (e.g., 0.1 N NaOH with 1% SDS). The amount of substrate taken up is quantified using a liquid scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.

3. Data Analysis:

  • Calculation of Inhibition: The percentage of inhibition is calculated for each concentration of the test compound.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by fitting the concentration-inhibition data to a sigmoidal dose-response curve using non-linear regression analysis software.

Visualizations

Experimental Workflow for OAT Inhibition Assay

Caption: Workflow for determining the inhibitory potential of a compound on organic anion transporters.

Mechanism of Probenecid Interaction with OATs

G cluster_membrane Renal Proximal Tubule Cell cluster_blood cluster_cell OAT OAT1/OAT3 OrganicAnion_in Organic Anion OAT->OrganicAnion_in OrganicAnion Organic Anion (Drug/Metabolite) OrganicAnion->OAT Transport Probenecid Probenecid Probenecid->OAT Competitive Inhibition

Caption: Competitive inhibition of OAT1/OAT3 by probenecid at the basolateral membrane of a renal proximal tubule cell.

Discussion and Future Directions

The esterification of probenecid to its isopropyl ester derivative represents a chemical modification that is likely to alter its pharmacokinetic profile. The increased lipophilicity may enhance its absorption and tissue penetration. However, for interaction with OATs, the free carboxylic acid group of probenecid is generally considered crucial for recognition and binding to the transporter. Therefore, it is highly probable that this compound itself is not a potent inhibitor of OATs. Instead, it is likely to function as a prodrug, undergoing hydrolysis by esterases in the plasma and tissues to release the active probenecid.

Future research should focus on directly evaluating the interaction of this compound with OAT1 and OAT3 in vitro to confirm this hypothesis. Furthermore, in vivo pharmacokinetic studies are necessary to compare the DDI potential of this compound with that of probenecid. Understanding the rate and extent of its conversion to probenecid will be critical in predicting its clinical effects.

Conclusion

Probenecid is a potent inhibitor of the renal organic anion transporters OAT1 and OAT3, a mechanism that underlies its significant potential for drug-drug interactions. While its isopropyl ester derivative has been synthesized, its direct interaction with these transporters has not been characterized. Based on structure-activity relationships, it is anticipated that the ester will act as a prodrug, requiring in vivo hydrolysis to exert its inhibitory effect on OATs. The experimental protocols and data presented in this guide provide a framework for the continued investigation of probenecid and its derivatives in the context of drug development and clinical pharmacology.

References

The Uncharted Territory of Probenecid Isopropyl Ester: An In-Depth Technical Guide on a Molecule of Untapped Potential

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and publicly available data reveals a significant finding: there is currently no published research detailing the in vitro activity of Probenecid Isopropyl Ester. This technical guide addresses this information gap by providing a thorough overview of the known activities of its parent compound, Probenecid, and offering a forward-looking perspective on the potential research avenues for its isopropyl ester derivative. While quantitative data and established experimental protocols for this compound are absent, this document serves as a foundational resource for researchers poised to explore this novel chemical entity. We will delve into the established mechanisms of Probenecid and extrapolate potential experimental designs for its ester, thereby providing a roadmap for future investigation.

Probenecid: A Foundation for Exploration

Probenecid is a well-characterized molecule with a rich history in medicine, primarily known for its uricosuric properties in the treatment of gout and its role in extending the therapeutic window of antibiotics like penicillin.[1][2][3][4] Its mechanisms of action are multifaceted, primarily revolving around the inhibition of organic anion transporters (OATs).[2][3][4] By competitively inhibiting these transporters in the renal tubules, Probenecid blocks the reabsorption of uric acid, leading to its increased excretion.[2][3] This same mechanism allows it to prevent the renal excretion of certain drugs, thereby increasing their plasma concentrations and duration of action.[3][5][6]

Beyond its effects on renal transporters, Probenecid has been shown to interact with other key cellular proteins, opening up new avenues for its therapeutic application. Notably, it acts as an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel, a calcium-permeable ion channel.[1][7] Activation of TRPV2 by Probenecid leads to increased intracellular calcium, a signaling event with implications for various physiological processes, including cardiac contractility.[7] Furthermore, Probenecid is known to block Pannexin-1 (Panx1) hemichannels, which are involved in ATP release and cellular communication, suggesting a potential role in modulating neuroinflammation.[1]

This compound: A Novel Frontier

This compound is a derivative of Probenecid where the carboxylic acid group is esterified with an isopropyl group. This seemingly simple chemical modification has the potential to significantly alter the physicochemical properties of the molecule, which in turn could profoundly impact its biological activity. The addition of the isopropyl ester group is expected to increase the lipophilicity of the compound. This enhanced lipid solubility could lead to:

  • Altered Membrane Permeability: Increased lipophilicity may enhance the ability of the molecule to cross cellular membranes, potentially leading to different intracellular concentrations and a distinct pharmacokinetic profile compared to Probenecid.

  • Modified Target Engagement: The esterification of the carboxylic acid, a key functional group for the interaction of Probenecid with transporters like OATs, will likely alter its binding affinity and inhibitory profile for these targets.

  • Prodrug Potential: It is plausible that this compound could act as a prodrug, being metabolized by intracellular esterases to release the active Probenecid. The rate and extent of this conversion would be a critical determinant of its overall activity.

Proposed In Vitro Evaluation Strategy

Given the absence of data, a systematic in vitro evaluation of this compound is warranted. The following experimental workflow is proposed for a comprehensive characterization of its biological activity.

G cluster_0 Initial Screening cluster_1 Target-Based Assays cluster_2 Cellular and Functional Assays cluster_3 Prodrug Hypothesis Testing Cytotoxicity Assays\n(e.g., MTT, LDH) Cytotoxicity Assays (e.g., MTT, LDH) Determination of Non-toxic\nConcentration Range Determination of Non-toxic Concentration Range Cytotoxicity Assays\n(e.g., MTT, LDH)->Determination of Non-toxic\nConcentration Range Organic Anion Transporter\n(OAT) Inhibition Assays Organic Anion Transporter (OAT) Inhibition Assays Determination of Non-toxic\nConcentration Range->Organic Anion Transporter\n(OAT) Inhibition Assays TRPV2 Channel\nActivation Assays\n(e.g., Calcium Imaging) TRPV2 Channel Activation Assays (e.g., Calcium Imaging) Determination of Non-toxic\nConcentration Range->TRPV2 Channel\nActivation Assays\n(e.g., Calcium Imaging) Pannexin-1 Hemichannel\nBlockade Assays\n(e.g., Dye Uptake) Pannexin-1 Hemichannel Blockade Assays (e.g., Dye Uptake) Determination of Non-toxic\nConcentration Range->Pannexin-1 Hemichannel\nBlockade Assays\n(e.g., Dye Uptake) Cellular Proliferation Assays Cellular Proliferation Assays Determination of Non-toxic\nConcentration Range->Cellular Proliferation Assays Anti-inflammatory Assays\n(e.g., Cytokine Release) Anti-inflammatory Assays (e.g., Cytokine Release) Determination of Non-toxic\nConcentration Range->Anti-inflammatory Assays\n(e.g., Cytokine Release) Incubation with\nCellular Lysates/Esterases Incubation with Cellular Lysates/Esterases Determination of Non-toxic\nConcentration Range->Incubation with\nCellular Lysates/Esterases Comparison with\nProbenecid Activity Comparison with Probenecid Activity Organic Anion Transporter\n(OAT) Inhibition Assays->Comparison with\nProbenecid Activity TRPV2 Channel\nActivation Assays\n(e.g., Calcium Imaging)->Comparison with\nProbenecid Activity Pannexin-1 Hemichannel\nBlockade Assays\n(e.g., Dye Uptake)->Comparison with\nProbenecid Activity Assessment of\nAntiproliferative Effects Assessment of Antiproliferative Effects Cellular Proliferation Assays->Assessment of\nAntiproliferative Effects Evaluation of\nImmunomodulatory Properties Evaluation of Immunomodulatory Properties Anti-inflammatory Assays\n(e.g., Cytokine Release)->Evaluation of\nImmunomodulatory Properties LC-MS/MS Analysis for\nProbenecid Formation LC-MS/MS Analysis for Probenecid Formation Incubation with\nCellular Lysates/Esterases->LC-MS/MS Analysis for\nProbenecid Formation

Proposed experimental workflow for in vitro characterization.
Detailed Methodologies for Key Experiments

3.1.1. Organic Anion Transporter (OAT) Inhibition Assay

  • Objective: To determine if this compound inhibits OATs (e.g., OAT1 and OAT3).

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the OAT of interest.

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of this compound or Probenecid (as a positive control) for 15-30 minutes.

    • Add a fluorescent OAT substrate (e.g., 6-carboxyfluorescein) to the wells.

    • Incubate for a defined period (e.g., 10 minutes) at 37°C.

    • Wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the intracellular fluorescence using a plate reader.

    • Calculate the IC50 value for inhibition of substrate uptake.

3.1.2. TRPV2 Channel Activation Assay (Calcium Imaging)

  • Objective: To assess the ability of this compound to activate TRPV2 channels.

  • Cell Line: HEK293 cells transiently or stably expressing human TRPV2.

  • Protocol:

    • Plate the cells on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Perfuse the cells with a baseline buffer and record the basal fluorescence.

    • Apply varying concentrations of this compound and monitor the change in intracellular calcium concentration as indicated by the change in fluorescence intensity.

    • Use a known TRPV2 agonist as a positive control.

Known Signaling Pathways of Probenecid

While the signaling pathways of this compound remain to be elucidated, the known pathways of Probenecid provide a valuable starting point for investigation. The following diagram illustrates the established interactions of Probenecid with key cellular targets.

G Probenecid Probenecid OAT Organic Anion Transporters (OATs) Probenecid->OAT Inhibits TRPV2 TRPV2 Channel Probenecid->TRPV2 Activates Panx1 Pannexin-1 Hemichannel Probenecid->Panx1 Blocks UricAcid Uric Acid Reabsorption OAT->UricAcid Mediates DrugExcretion Drug Excretion OAT->DrugExcretion Mediates CalciumInflux Ca²⁺ Influx TRPV2->CalciumInflux Allows ATP_Release ATP Release Panx1->ATP_Release Allows

References

Probenecid Isopropyl Ester: A Potential Chemical Probe Explored Through the Lens of its Parent Compound

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of a Probenecid Derivative

Probenecid Isopropyl Ester, a derivative of the well-established uricosuric drug Probenecid, presents an intriguing yet largely unexplored molecule for researchers and drug development professionals. While its parent compound has a long history of clinical use and is increasingly recognized as a valuable chemical probe for various biological targets, the isopropyl ester remains primarily identified as a process impurity. This guide provides a comprehensive overview of the known biological activities and mechanisms of Probenecid, offering a foundational understanding that can inform the potential applications and investigation of this compound as a novel chemical probe.

This document summarizes the known quantitative data for Probenecid, details experimental protocols for its synthesis and key biological assays, and visualizes its established signaling pathways. By understanding the parent molecule, we can delineate a strategic path for the synthesis, characterization, and biological evaluation of this compound, potentially unlocking a new tool for pharmacological research.

Physicochemical Properties

A clear distinction in the physicochemical properties of Probenecid and its isopropyl ester lies in the modification of the carboxyl group. This esterification is expected to increase the lipophilicity of the molecule, which may, in turn, alter its cell permeability, metabolic stability, and pharmacokinetic profile.

PropertyProbenecidThis compound
CAS Number 57-66-970190-78-2
Molecular Formula C13H19NO4SC16H25NO4S
Molecular Weight 285.36 g/mol 327.44 g/mol
Appearance White or almost white crystalline powder[1]Not reported
Solubility Practically insoluble in water and dilute acids; soluble in dilute alkali, alcohol, chloroform, and acetone.[2][3]Not reported
LogP 3.59 (Predicted)Not reported

Known Biological Targets and Mechanism of Action of Probenecid

Probenecid is a multi-target chemical probe, exhibiting inhibitory effects on organic anion transporters and pannexin-1 channels, and acting as an agonist for TRPV2 channels. These interactions underpin its therapeutic effects and its utility in research.

Organic Anion Transporters (OATs)

Probenecid is a well-characterized inhibitor of organic anion transporters, primarily OAT1 and OAT3, which are crucial for the renal excretion of various endogenous and exogenous organic anions.[4] By blocking these transporters, Probenecid reduces the reabsorption of uric acid in the kidneys, leading to its uricosuric effect. This mechanism is also exploited to increase the plasma concentration of certain drugs, such as penicillin.[2][3]

Pannexin-1 (Panx1) Channels

Probenecid is a known inhibitor of pannexin-1 channels, which are large-pore channels involved in ATP release and cellular communication.[5][6] The inhibition of Panx1 by Probenecid has been linked to anti-inflammatory and neuroprotective effects.[7][8]

Transient Receptor Potential Vanilloid 2 (TRPV2) Channels

Recent studies have identified Probenecid as a potent and selective agonist of TRPV2 channels, which are non-selective cation channels involved in various physiological processes, including immune response and cardiac function.[2][9]

Quantitative Data for Probenecid

The following table summarizes the key quantitative data for the biological activity of Probenecid. To date, no comparable data has been published for this compound.

TargetAssay TypeSpeciesValueReference
Pannexin-1 ElectrophysiologyXenopus oocytesIC50 ≈ 150 µM[Silverman et al., 2008]
TRPV2 Calcium ImagingHEK293T cellsKd ≈ 31.9 µM[Bang et al., 2007]
OAT1 (hOAT1) Inhibition AssayHEK293 cellsKi = 4.3 - 12.5 µM[Takeda et al., 2002]
OAT3 (hOAT3) Inhibition AssayHEK293 cellsKi = 4 - 9 µM[Takeda et al., 2002]

Signaling Pathways Modulated by Probenecid

The interaction of Probenecid with its biological targets initiates several downstream signaling cascades.

Probenecid_Signaling cluster_OAT Organic Anion Transporters cluster_Panx1 Pannexin-1 Channel cluster_TRPV2 TRPV2 Channel Probenecid Probenecid OAT OAT1/OAT3 Probenecid->OAT Inhibits Panx1 Pannexin-1 Probenecid->Panx1 Inhibits TRPV2 TRPV2 Probenecid->TRPV2 Activates Renal_Tubule Renal Tubule Cell OAT->Renal_Tubule Uric_Acid Uric Acid Reabsorption Renal_Tubule->Uric_Acid Decreases Drug_Excretion Drug Excretion (e.g., Penicillin) Renal_Tubule->Drug_Excretion Decreases ATP_Release ATP Release Panx1->ATP_Release Inflammasome Inflammasome Activation ATP_Release->Inflammasome Neuroinflammation Neuroinflammation Inflammasome->Neuroinflammation Ca_Influx Ca2+ Influx TRPV2->Ca_Influx Cellular_Responses Cellular Responses Ca_Influx->Cellular_Responses

Caption: Probenecid's multifaceted signaling interactions.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of Probenecid and its derivatives.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of Probenecid.

Synthesis_Workflow Probenecid Probenecid Reaction Esterification Reaction Probenecid->Reaction Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: Proposed workflow for synthesizing the ester.

Methodology:

  • Reaction Setup: Dissolve Probenecid in an excess of isopropyl alcohol.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification.

  • Workup: After cooling, neutralize the acid catalyst and remove the excess isopropyl alcohol under reduced pressure.

  • Extraction: Extract the crude product into an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude ester by column chromatography on silica gel to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Assay for Pannexin-1 Inhibition (Electrophysiology)

This protocol is adapted from studies on Probenecid and can be applied to its isopropyl ester.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with a plasmid encoding human Pannexin-1.

  • Electrophysiology: Perform whole-cell patch-clamp recordings on transfected cells.

  • Compound Application: Apply varying concentrations of this compound to the cells via a perfusion system.

  • Data Acquisition: Record membrane currents in response to voltage steps before and after compound application.

  • Data Analysis: Determine the concentration-dependent inhibition of Pannexin-1 currents and calculate the IC50 value.

A Roadmap for Evaluating this compound as a Chemical Probe

Given the lack of data on this compound, a systematic investigation is required to ascertain its potential as a chemical probe.

Evaluation_Workflow Start Synthesize and Purify This compound Characterize Physicochemical Characterization (Solubility, LogP, Stability) Start->Characterize Screening Primary Biological Screening Characterize->Screening OAT_Assay OAT Inhibition Assay Screening->OAT_Assay Panx1_Assay Pannexin-1 Inhibition Assay Screening->Panx1_Assay TRPV2_Assay TRPV2 Agonism Assay Screening->TRPV2_Assay Activity_Check Activity Observed? OAT_Assay->Activity_Check Panx1_Assay->Activity_Check TRPV2_Assay->Activity_Check Dose_Response Dose-Response and IC50/EC50 Determination Activity_Check->Dose_Response Yes Inactive Characterize as Inactive Control Activity_Check->Inactive No Selectivity Selectivity Profiling (vs. related targets) Dose_Response->Selectivity Cellular_Assays Cell-Based Functional Assays Selectivity->Cellular_Assays Conclusion Define as Active Probe or Inactive Control Cellular_Assays->Conclusion

Caption: A logical workflow for evaluating the ester.

Conclusion and Future Directions

This compound remains a molecule of untapped potential. While its parent compound, Probenecid, is a well-defined chemical probe with established activities and mechanisms, the ester's biological profile is currently a blank slate. The increased lipophilicity of the ester could lead to altered potency, selectivity, or cell permeability, making it a potentially valuable tool in its own right, or a useful inactive control for comparison with Probenecid.

The roadmap outlined in this guide provides a clear and logical framework for the synthesis, characterization, and biological evaluation of this compound. By systematically investigating its effects on the known targets of Probenecid and profiling its broader biological activity, the scientific community can determine its utility as a novel chemical probe and potentially uncover new avenues for therapeutic intervention. The journey to understanding this compound has just begun, and it holds the promise of yielding a valuable new instrument for the toolbox of researchers and drug developers.

References

Early-Stage Research on Probenecid Isopropyl Ester Derivatives: A Review of a Sparsely Explored Chemical Space

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – An extensive review of publicly available scientific literature reveals a significant gap in the early-stage research and development of Probenecid Isopropyl Ester and its derivatives. While Probenecid is a well-documented uricosuric agent used in the treatment of gout and to increase antibiotic concentrations, its isopropyl ester form remains largely uncharacterized in preclinical and clinical studies. This whitepaper provides a detailed overview of the parent compound, Probenecid, and outlines the current void in research concerning its esterified derivatives.

Introduction to Probenecid

Probenecid, chemically known as 4-(dipropylsulfamoyl)benzoic acid, has been a staple in clinical practice for decades.[1][2][3] Its primary mechanism of action involves the inhibition of the urate transporter 1 (URAT1) and organic anion transporter 1 (OAT1) in the renal tubules.[4] This inhibition blocks the reabsorption of uric acid, leading to its increased excretion and a subsequent reduction of uric acid levels in the blood.[1][4] Additionally, by competitively inhibiting organic anion transporters, Probenecid effectively reduces the renal clearance of certain drugs, most notably penicillin and other β-lactam antibiotics, thereby prolonging their therapeutic effect.[3][5]

The Unexplored Territory: this compound Derivatives

Despite the extensive research on Probenecid, its isopropyl ester derivative is not a subject of significant investigation in the available scientific literature. This derivative is understood to be a chemical variant where the carboxylic acid group of Probenecid is esterified with an isopropyl group. While the synthesis of such a compound is chemically feasible, there is a notable absence of published studies detailing its biological activity, mechanism of action, or potential therapeutic applications.

The lack of data means that crucial information for drug development professionals, such as in vitro and in vivo efficacy, pharmacokinetic profiles, and toxicological data, is not available for this compound derivatives.

Known Mechanisms of the Parent Compound: Probenecid

To provide a foundational understanding for potential future research into its derivatives, the established signaling pathways and mechanisms of Probenecid are outlined below. The primary action of Probenecid is centered on renal transport systems.

Probenecid's main therapeutic benefit in gout management stems from its interaction with transporters in the proximal tubules of the kidneys. It competitively inhibits URAT1, a key transporter responsible for uric acid reabsorption from the filtrate back into the bloodstream. By blocking this transporter, Probenecid promotes the excretion of uric acid in the urine.[4]

G cluster_0 Renal Proximal Tubule Cell Probenecid Probenecid URAT1 URAT1 Probenecid->URAT1 Inhibits Uric_Acid_Excretion Increased Uric Acid Excretion Probenecid->Uric_Acid_Excretion Uric_Acid_Reabsorption Uric Acid Reabsorption URAT1->Uric_Acid_Reabsorption Mediates

Caption: Mechanism of Probenecid's uricosuric effect.

Probenecid is also known for its ability to increase the plasma concentration of various drugs. This is achieved by inhibiting organic anion transporters (OATs) in the kidneys, which are responsible for the secretion of many weak organic acids, including numerous antibiotics. This inhibition leads to a longer elimination half-life for co-administered drugs.[5]

G cluster_1 Renal Tubule Probenecid Probenecid OAT Organic Anion Transporter (OAT) Probenecid->OAT Competitively Inhibits Increased_Antibiotic_Concentration Increased Antibiotic Concentration Probenecid->Increased_Antibiotic_Concentration Antibiotic_Secretion Antibiotic Secretion OAT->Antibiotic_Secretion Mediates

Caption: Probenecid's mechanism for increasing antibiotic concentration.

Future Directions and Conclusion

The absence of early-stage research on this compound derivatives presents both a challenge and an opportunity. For researchers and drug development professionals, this is an open field for investigation. Future studies could focus on:

  • Synthesis and Characterization: Developing and optimizing synthetic routes for this compound and its derivatives, followed by comprehensive structural and physicochemical characterization.

  • In Vitro Screening: Evaluating the biological activity of these new chemical entities, for instance, their inhibitory potential on URAT1, OATs, and other relevant biological targets.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the ester derivatives to determine if they offer any advantages over the parent compound, such as improved bioavailability or a more favorable half-life.

  • Toxicology Studies: Conducting preliminary safety and toxicity assessments.

References

Probenecid Isopropyl Ester: A Technical Guide for Investigating Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Role of Transporters in Drug Disposition

Membrane transporters are critical determinants of the absorption, distribution, metabolism, and excretion (ADME) of a wide array of drugs. The OAT and MRP families of transporters, in particular, play a significant role in the renal and hepatic clearance of anionic drugs. Inhibition of these transporters by co-administered drugs can lead to clinically significant DDIs, resulting in altered drug exposure and potential toxicity.

Probenecid is a classic inhibitor of these pathways and is frequently used as a reference compound in both preclinical and clinical DDI studies.[1] Probenecid's ability to block the transport of various drugs has made it an invaluable tool for elucidating the role of specific transporters in drug clearance.

The Probenecid Isopropyl Ester Prodrug Concept

While probenecid is effective in vivo, its utility in in-vitro cell-based assays can be limited by its polarity, which may restrict its passive diffusion across cell membranes. To overcome this, a more lipophilic isopropyl ester prodrug of probenecid can be synthesized. The rationale behind this approach is that the ester moiety will enhance cell permeability, allowing the compound to achieve higher intracellular concentrations.[2] Once inside the cell, endogenous esterases are expected to hydrolyze the ester bond, releasing the active probenecid molecule.[3][4]

Disclaimer: There is currently a lack of publicly available data on the specific properties and experimental use of this compound. The information presented herein regarding the isopropyl ester is based on the general principles of ester prodrug design and the well-documented activities of the parent compound, probenecid.

Mechanism of Action: Inhibition of Key Drug Transporters

Probenecid primarily exerts its effects by inhibiting the function of OATs and MRPs.

Organic Anion Transporters (OATs)

Probenecid is a potent inhibitor of OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[5] These transporters are responsible for the uptake of anionic drugs from the blood into the renal tubules for subsequent excretion. By inhibiting OAT1 and OAT3, probenecid can decrease the renal clearance of co-administered drugs that are substrates for these transporters.

Multidrug Resistance-Associated Proteins (MRPs)

Probenecid has also been shown to inhibit several members of the MRP family (ABCC transporters), including MRP1 (ABCC1) and MRP2 (ABCC2).[6][7] These efflux transporters are located on the apical membrane of various cell types, including renal and hepatic cells, and are involved in the export of drugs and their metabolites out of the cell. Inhibition of MRPs by probenecid can lead to increased intracellular accumulation of substrate drugs.[8] Interestingly, in some contexts, probenecid has been observed to stimulate the transport activity of MRP2.[9]

Quantitative Data: Transporter Inhibition

The inhibitory potency of probenecid against key drug transporters has been characterized in numerous in-vitro studies. The following table summarizes representative inhibition data for probenecid.

TransporterTest SystemSubstrateIC50 / Ki (µM)Reference
OAT1 Human Kidney SlicesAdefovirKi: 18.6 ± 5.1[10]
OAT3 Human Kidney SlicesBenzylpenicillinKi: 12.6 ± 4.2[10]
OAT3 Stably Transfected CellsEnalaprilatIC50: 5.12[5]
MRP1 In vitro studiesVariedInhibition observed[11]
MRP2 In vitro studiesVariedInhibition observed[7]
Pannexin 1 In vitro studiesVariedIC50: ~150[12]

Note: Specific IC50/Ki values for this compound are not currently available in the literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway: OAT-Mediated Drug Uptake Inhibition

The following diagram illustrates the mechanism by which probenecid inhibits the uptake of an anionic drug into a renal proximal tubule cell via OAT1/OAT3.

OAT_Inhibition cluster_blood Blood cluster_cell Renal Proximal Tubule Cell Probenecid_blood Probenecid OAT OAT1/OAT3 Probenecid_blood->OAT:f0 Inhibits Drug_blood Anionic Drug Drug_blood->OAT:f0 Transport Probenecid_cell Probenecid Drug_cell Anionic Drug

Figure 1. Probenecid inhibition of OAT1/OAT3-mediated drug uptake.

Conceptual Workflow: Using this compound in In-Vitro DDI Studies

This diagram outlines the theoretical workflow for utilizing this compound to investigate its effect on the intracellular concentration of a co-administered drug.

PIE_Workflow start Start: Cell Culture (e.g., transporter-expressing cell line) treatment Treat cells with: 1. Drug alone 2. Drug + this compound 3. Vehicle Control start->treatment incubation Incubate for a defined period treatment->incubation lysis Cell Lysis incubation->lysis analysis LC-MS/MS Analysis lysis->analysis quantification Quantify intracellular concentrations of: - Drug - Probenecid - this compound analysis->quantification data_analysis Data Analysis: Compare intracellular drug concentrations between treatment groups quantification->data_analysis conclusion Conclusion: Determine the effect of probenecid on intracellular drug accumulation data_analysis->conclusion

Figure 2. Conceptual workflow for in-vitro DDI study with this compound.

Experimental Protocols

The following are generalized protocols for in-vitro DDI studies using probenecid. These can be adapted for the use of this compound, with the caveat that optimal concentrations and incubation times would need to be empirically determined.

Protocol 1: OAT Inhibition Assay in Transfected Cells

Objective: To determine the inhibitory effect of probenecid on the uptake of a known OAT substrate in a stable cell line overexpressing OAT1 or OAT3.

Materials:

  • HEK293 or CHO cells stably transfected with human OAT1 or OAT3

  • Non-transfected host cells (for background determination)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Probe substrate for OAT1/OAT3 (e.g., p-aminohippurate, estrone-3-sulfate)

  • Probenecid

  • Cell lysis buffer

  • LC-MS/MS system for quantification

Procedure:

  • Seed the transfected and non-transfected cells in 24- or 48-well plates and grow to confluence.

  • Wash the cell monolayers twice with pre-warmed assay buffer.

  • Pre-incubate the cells with various concentrations of probenecid (or this compound) in assay buffer for 15-30 minutes at 37°C.

  • Initiate the uptake reaction by adding the probe substrate (at a concentration below its Km) to the wells, in the continued presence of the inhibitor.

  • Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C, ensuring linear uptake.

  • Terminate the uptake by rapidly aspirating the assay solution and washing the cells three times with ice-cold assay buffer.

  • Lyse the cells with lysis buffer.

  • Analyze the cell lysates by LC-MS/MS to quantify the intracellular concentration of the probe substrate.

  • Calculate the percent inhibition for each probenecid concentration and determine the IC50 value.

Protocol 2: MRP Efflux Inhibition Assay

Objective: To assess the ability of probenecid to inhibit the efflux of a known MRP substrate from cells overexpressing an MRP transporter (e.g., MRP1 or MRP2).

Materials:

  • Cell line overexpressing the MRP transporter of interest (e.g., MDCKII-MRP1)

  • Parental cell line (as a control)

  • Fluorescent MRP substrate (e.g., calcein-AM for MRP1)

  • Probenecid

  • Assay buffer

  • Fluorescence plate reader

Procedure:

  • Seed the MRP-overexpressing and parental cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Load the cells with the fluorescent substrate (e.g., calcein-AM) in the presence of various concentrations of probenecid (or this compound) for a specified time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells to remove the extracellular substrate and inhibitor.

  • Measure the intracellular fluorescence using a fluorescence plate reader.

  • Increased intracellular fluorescence in the presence of probenecid indicates inhibition of MRP-mediated efflux.

  • Calculate the fold-increase in fluorescence compared to the control (no inhibitor) to determine the inhibitory activity.

Considerations for Using this compound

When designing experiments with this compound, the following points are crucial:

  • Intracellular Hydrolysis: The rate and extent of hydrolysis of the ester to active probenecid by intracellular esterases must be determined. This can be assessed by incubating the ester with cell lysates and measuring the formation of probenecid over time using LC-MS/MS.

  • Direct Activity of the Ester: It is important to evaluate whether the isopropyl ester itself has any inhibitory activity on the transporters of interest.

  • Cellular Accumulation: The intracellular concentrations of both the ester and the parent probenecid should be quantified to understand the exposure of the active inhibitor to the intracellular targets.

  • Cytotoxicity: The potential for increased cytotoxicity of the more lipophilic ester compared to the parent compound should be assessed.

Conclusion

Probenecid remains a cornerstone for the in-vitro and in-vivo investigation of DDIs involving OAT and MRP transporters. The conceptual use of its isopropyl ester prodrug offers a promising strategy to enhance its utility in cell-based assays by improving cell permeability. However, the lack of empirical data on this compound necessitates that researchers who wish to employ this tool first undertake thorough characterization of its physicochemical and pharmacological properties. The protocols and data provided in this guide for probenecid offer a solid foundation for such investigations and for the broader study of transporter-mediated DDIs.

References

Methodological & Application

Application Notes and Protocols: Probenecid Isopropyl Ester as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid Isopropyl Ester (CAS 70190-78-2) is an ester derivative of Probenecid, a well-known uricosuric agent used in the treatment of gout and hyperuricemia.[1][2][3] As a reference standard, this compound is crucial for the accurate quantification and identification of impurities and related substances in bulk drug manufacturing and pharmaceutical formulations of Probenecid. Its use ensures the quality, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 70190-78-2
Molecular Formula C16H25NO4S
Molecular Weight 327.44 g/mol
IUPAC Name propan-2-yl 4-(dipropylsulfamoyl)benzoate[4]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as acetonitrile and methanolN/A

Mechanism of Action of Parent Compound: Probenecid

Probenecid, the parent compound of the isopropyl ester, primarily acts by inhibiting the tubular reabsorption of uric acid in the kidneys.[1][2][3] This is achieved through the competitive inhibition of Organic Anion Transporters (OATs), specifically OAT1 (SLC22A6), OAT3 (SLC22A8), and URAT1 (SLC22A12), located in the proximal tubules.[5][6] By blocking these transporters, Probenecid increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[1][2] This mechanism is also responsible for its drug-drug interactions, as it can increase the plasma concentration of certain drugs, like penicillin, by inhibiting their renal secretion.[3][6]

Probenecid_Mechanism cluster_kidney Kidney Proximal Tubule Cell OAT Organic Anion Transporters (OAT1, OAT3, URAT1) UricAcid_Blood Uric Acid (in Bloodstream) OAT->UricAcid_Blood UricAcid_Urine Uric Acid (in Urine) OAT->UricAcid_Urine Excretion Probenecid Probenecid Probenecid->OAT Inhibits UricAcid_Blood->OAT Reabsorption

Caption: Mechanism of action of Probenecid in the kidney.

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the quantification of related substances in a Probenecid drug substance by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). These protocols are based on established methods for Probenecid analysis.[7]

Preparation of Standard and Sample Solutions

1. Standard Stock Solution (this compound):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • This yields a stock solution with a concentration of approximately 100 µg/mL.

2. Working Standard Solution:

  • Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • This results in a working standard solution of approximately 10 µg/mL.

3. Sample Solution (Probenecid Drug Substance):

  • Accurately weigh approximately 50 mg of the Probenecid drug substance into a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with acetonitrile.

  • This provides a sample solution with a concentration of approximately 1000 µg/mL.

Chromatographic Conditions

The following table outlines the recommended starting conditions for the RP-HPLC analysis. Method optimization may be required depending on the specific instrumentation and column used.

ParameterRecommended Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 272 nm
Run Time 15 minutes
System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria. This is assessed by injecting the working standard solution multiple times (typically n=5).

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Quantification

The amount of this compound in the Probenecid drug substance is calculated using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * Purity_standard * 100

Where:

  • Area_impurity is the peak area of this compound in the sample chromatogram.

  • Area_standard is the average peak area of this compound from the system suitability injections.

  • Conc_standard is the concentration of the working standard solution (µg/mL).

  • Conc_sample is the concentration of the sample solution (µg/mL).

  • Purity_standard is the purity of the this compound reference standard (as a decimal).

Experimental Workflow

The following diagram illustrates the general workflow for using this compound as an analytical standard in an HPLC-based impurity analysis.

HPLC_Workflow Start Start Prep_Standard Prepare Standard Solution (this compound) Start->Prep_Standard Prep_Sample Prepare Sample Solution (Probenecid Drug Substance) Start->Prep_Sample HPLC_Setup Set Up HPLC System (Column, Mobile Phase, etc.) Prep_Standard->HPLC_Setup Prep_Sample->HPLC_Setup System_Suitability Perform System Suitability Test HPLC_Setup->System_Suitability System_Suitability->HPLC_Setup Fail Analyze_Sample Analyze Probenecid Sample System_Suitability->Analyze_Sample Pass Data_Processing Process Chromatographic Data Analyze_Sample->Data_Processing Calculate_Results Calculate Impurity Percentage Data_Processing->Calculate_Results Report Generate Report Calculate_Results->Report End End Report->End

Caption: Workflow for impurity analysis using an analytical standard.

Stability and Storage

This compound as a reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature (20-25°C).[2] Under these conditions, the standard is expected to be stable. It is recommended to verify the purity of the standard periodically, especially if it is used after its recommended re-test date.

Conclusion

This compound is a critical reference material for the quality control of Probenecid pharmaceutical products. The protocols and information provided herein offer a comprehensive guide for its use in routine analytical testing, ensuring the accurate determination of related impurities and contributing to the overall safety and efficacy of the final drug product. The use of a well-characterized reference standard like this compound is a fundamental requirement for regulatory compliance and good manufacturing practices.

References

Application Note: Quantification of Probenecid Isopropyl Ester using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Probenecid Isopropyl Ester, a potential process impurity or degradation product of the active pharmaceutical ingredient (API) Probenecid. The described method is based on reversed-phase chromatography, providing a reliable and accurate approach for the separation and quantification of this compound from the parent drug. This protocol is intended for use in quality control, stability studies, and impurity profiling of Probenecid.

Introduction

Probenecid is a uricosuric agent used in the treatment of gout and hyperuricemia. During the synthesis or storage of Probenecid, various related substances, including esters, can be formed. This compound is one such potential impurity that requires careful monitoring to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug substances and their impurities. This document provides a detailed protocol for an HPLC method suitable for the quantification of this compound.

Experimental Protocol

This method is adapted from established pharmacopeial procedures for the analysis of Probenecid and its related compounds, ensuring a high degree of reliability and regulatory acceptance.

Chromatographic Conditions

A summary of the HPLC instrument parameters is provided in the table below.

ParameterValue
HPLC System Quaternary Pump HPLC with UV Detector
Column C18, 4.6 mm x 150 mm, 5 µm packing
Mobile Phase Acetonitrile and Water (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (Approx. 25 °C)
UV Detection 255 nm
Run Time Approximately 10 minutes
Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Probenecid Reference Standard (RS)

  • This compound Reference Standard (RS)

Standard Solution Preparation
  • Probenecid Stock Solution (1 mg/mL): Accurately weigh and transfer 25 mg of Probenecid RS into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to volume.

  • This compound Stock Solution (0.1 mg/mL): Accurately weigh and transfer 2.5 mg of this compound RS into a 25 mL volumetric flask. Dissolve in the mobile phase and dilute to volume.

  • Working Standard Solution: Prepare a series of dilutions from the stock solutions to construct a calibration curve. A typical range for this compound would be from the limit of quantification (LOQ) up to a concentration relevant for impurity profiling (e.g., 0.05% to 1% of the Probenecid working concentration).

Sample Preparation

Accurately weigh a portion of the Probenecid sample (drug substance or powdered tablets) and dissolve it in the mobile phase to achieve a nominal concentration of 1 mg/mL of Probenecid. Sonicate if necessary to ensure complete dissolution and filter through a 0.45 µm syringe filter before injection.

Analysis and Quantification

Inject the standard solutions and the sample solution into the HPLC system. The retention time for Probenecid is expected to be around 2.1 minutes under these conditions.[1] Due to its increased hydrophobicity, the this compound will have a longer retention time. The exact retention time should be confirmed by injecting the this compound reference standard.

The concentration of this compound in the sample is determined using the external standard method. Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. The concentration of the impurity in the sample can then be calculated from the linear regression equation of the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this method. These values should be verified during method validation in the user's laboratory.

ParameterExpected Value
Linearity Range (this compound) LOQ - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method Validation Considerations

For routine quality control, this method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of Probenecid and its isopropyl ester from other potential impurities and excipients.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process, a DOT language script is provided below to generate a workflow diagram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Standard Solutions (Probenecid & Isopropyl Ester) Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve & Filter) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) Chromatogram Generate Chromatogram HPLC_System->Chromatogram Injection->HPLC_System Peak_Integration Integrate Peak Areas Chromatogram->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Probenecid Isopropyl Ester Calibration_Curve->Quantification

Caption: HPLC workflow for the quantification of this compound.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between Probenecid and its Isopropyl Ester impurity.

Logical_Relationship Probenecid_API Probenecid (API) Formation Formation during: - Synthesis - Degradation Probenecid_API->Formation Probenecid_Isopropyl_Ester This compound (Impurity) Formation->Probenecid_Isopropyl_Ester

Caption: Relationship between Probenecid and its Isopropyl Ester impurity.

References

Application Notes and Protocols for OAT Inhibition Assays Using Probenecid Isopropyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organic Anion Transporters (OATs) are a family of membrane proteins crucial for the disposition and renal clearance of a wide range of endogenous and exogenous substances, including many drugs.[1] Inhibition of OATs can lead to significant drug-drug interactions (DDIs), altering the pharmacokinetics and therapeutic efficacy of co-administered drugs, and is a key area of investigation in drug development and toxicology studies.[2] Probenecid is a well-characterized inhibitor of several OATs, particularly OAT1 and OAT3, and is often used as a reference inhibitor in in vitro and in vivo studies.[3][4]

Probenecid Isopropyl Ester is an ester prodrug of Probenecid. The esterification of the carboxylic acid group of Probenecid to its isopropyl ester is a strategy employed to potentially enhance its lipophilicity and membrane permeability, thereby improving its bioavailability.[5][6] In cellular and in vivo systems, it is anticipated that endogenous esterases will hydrolyze the isopropyl ester, releasing the active inhibitor, Probenecid.[7]

These application notes provide a comprehensive guide for utilizing this compound in OAT inhibition assays, including its mechanism of action, quantitative inhibitory data for the active form (Probenecid), detailed experimental protocols, and visual representations of the underlying biological and experimental workflows.

Mechanism of Action

Probenecid acts as a competitive inhibitor of Organic Anion Transporters, primarily OAT1 (SLC22A6) and OAT3 (SLC22A8).[4] These transporters are predominantly expressed on the basolateral membrane of renal proximal tubule cells and mediate the uptake of organic anions from the blood into the cells for subsequent secretion into the urine.[8] By competing with OAT substrates for the same binding site, Probenecid blocks their transport into the renal cells, thereby decreasing their renal clearance and increasing their plasma concentrations.[9][10] this compound is expected to be hydrolyzed by intracellular and extracellular esterases to Probenecid, which then exerts its inhibitory effect on OATs.

Mechanism of OAT Inhibition by Probenecid cluster_membrane Cell Membrane OAT OAT1/OAT3 Transporter Substrate_int Intracellular Substrate OAT->Substrate_int Substrate_ext OAT Substrate (e.g., 6-CF, PAH) Substrate_ext->OAT Binding & Transport Probenecid_ext Probenecid Probenecid_ext->OAT Competitive Inhibition Probenecid_ester_ext This compound Probenecid_ester_ext->Probenecid_ext Hydrolysis Esterases Esterases Esterases->Probenecid_ester_ext

Mechanism of OAT inhibition by Probenecid.

Data Presentation: Inhibitory Potency of Probenecid

The following tables summarize the reported 50% inhibitory concentration (IC50) and inhibition constant (Ki) values for Probenecid against human OAT1 and OAT3. As this compound is expected to exert its effect via conversion to Probenecid, these values are critical for designing and interpreting OAT inhibition assays.

Table 1: IC50 Values of Probenecid for Human OATs

TransporterCell LineSubstrateIC50 (µM)Reference
hOAT1HEK2935-carboxyfluorescein (5-CF)15.9
hOAT1--4.3 - 12.5[3]
hOAT3--4 - 9[3]

Table 2: Ki Values of Probenecid for Human OATs

TransporterCell LineSubstrateKi (µM)Reference
hOAT1HEK2936-carboxyfluorescein (6-CF)6.3[11]
hOAT3HEK2936-carboxyfluorescein (6-CF)7.9[11]

Experimental Protocols

This section provides a detailed protocol for a cell-based OAT inhibition assay. The protocol is generalized and may require optimization based on the specific cell line and substrate used.

Cell-Based OAT Inhibition Assay

This protocol is designed to determine the inhibitory potential of a test compound, such as this compound, on OAT1 or OAT3 activity in a stable transfected cell line.

Materials:

  • Cells: HEK293 or CHO cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8). Parental (non-transfected) cells should be used as a negative control.

  • Cell Culture Medium: DMEM or appropriate medium supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., blasticidin).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • OAT Substrate: A fluorescent OAT substrate such as 6-carboxyfluorescein (6-CF) or p-aminohippurate (PAH).[8][11]

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Positive Control: Probenecid.[11]

  • 96-well Plates: Black-walled, clear-bottom plates are recommended for fluorescence-based assays.

  • Plate Reader: A fluorescence plate reader with appropriate excitation/emission filters for the chosen substrate.

Experimental Workflow:

OAT Inhibition Assay Workflow Start Start Seed_Cells Seed OAT-expressing and parental cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Wash_Cells Wash cells with assay buffer Incubate_24h->Wash_Cells Pre_incubation Pre-incubate with test compound (this compound) or controls Wash_Cells->Pre_incubation Add_Substrate Add fluorescent OAT substrate Pre_incubation->Add_Substrate Incubate_Uptake Incubate to allow substrate uptake Add_Substrate->Incubate_Uptake Stop_Uptake Stop uptake by washing with ice-cold buffer Incubate_Uptake->Stop_Uptake Measure_Fluorescence Measure intracellular fluorescence Stop_Uptake->Measure_Fluorescence Analyze_Data Analyze data and calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a cell-based OAT inhibition assay.

Procedure:

  • Cell Seeding:

    • Seed the OAT-transfected and parental cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.[11]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).

    • Prepare a solution of the fluorescent OAT substrate in assay buffer at a concentration close to its Km value for the specific transporter.[11]

    • Prepare a solution of Probenecid in assay buffer to be used as a positive control for inhibition.

  • Inhibition Assay:

    • On the day of the assay, aspirate the cell culture medium from the wells.

    • Wash the cell monolayer gently with pre-warmed assay buffer.

    • Add the assay buffer containing the different concentrations of this compound, Probenecid (positive control), or vehicle (negative control) to the respective wells.

    • Pre-incubate the plate at 37°C for a sufficient time (e.g., 10-30 minutes) to allow for the potential hydrolysis of the ester and interaction with the transporter.

    • Initiate the uptake reaction by adding the OAT substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of substrate uptake.

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.[11]

  • Detection and Data Analysis:

    • After the final wash, lyse the cells with a suitable lysis buffer.

    • Measure the intracellular fluorescence using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the substrate (e.g., 485 nm excitation and 535 nm emission for 6-CF).[11]

    • Subtract the fluorescence signal from the parental cells (background) from the signal of the OAT-transfected cells to determine the transporter-specific uptake.

    • Plot the percentage of OAT-mediated uptake against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Considerations for Using this compound:

  • Esterase Activity: The rate of hydrolysis of this compound to Probenecid can vary depending on the cell type and the presence of esterases in the assay system. It is advisable to pre-incubate the test compound with the cells to allow for this conversion.

  • Solubility: The isopropyl ester may have different solubility characteristics compared to Probenecid. Ensure complete dissolution in the assay buffer.

  • Direct Inhibition: While unlikely to be the primary mechanism, the possibility of the intact ester directly interacting with the transporter cannot be entirely ruled out and should be considered when interpreting results.

Conclusion

This compound is a valuable tool for studying OAT inhibition, likely acting as a prodrug of the well-characterized OAT inhibitor, Probenecid. The provided protocols and data offer a solid foundation for researchers to design and execute robust OAT inhibition assays. Careful consideration of the prodrug nature of this compound and optimization of assay conditions are essential for obtaining accurate and reproducible results, which are critical for advancing our understanding of drug transport and minimizing the risk of adverse drug-drug interactions.

References

Application Notes and Protocols: Probenecid Isopropyl Ester for Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid, a well-established pharmacological agent, has garnered significant interest in cell-based assay development due to its multifaceted mechanism of action. It is a known inhibitor of organic anion transporters (OATs), a blocker of pannexin-1 (Panx-1) hemichannels, and an agonist of the transient receptor potential vanilloid 2 (TRPV2) channel.[1][2][3] These diverse activities make it a valuable tool for modulating and investigating various cellular pathways.

Probenecid Isopropyl Ester is a derivative of Probenecid. While direct biological data on the ester form is limited, it is hypothesized to function as a prodrug. Ester prodrugs are often designed to enhance cell permeability due to increased lipophilicity, with the ester group being subsequently cleaved by intracellular esterases to release the active parent drug.[4][5][6] This application note will primarily focus on the established applications and protocols for Probenecid, with the logical inference that this compound will induce similar biological effects following intracellular hydrolysis.

Physicochemical Properties and Rationale for Use

Probenecid is a carboxylic acid, which limits its passive diffusion across cell membranes. The esterification to this compound is a common medicinal chemistry strategy to mask the polar carboxyl group, thereby increasing the molecule's lipophilicity and potential for enhanced cellular uptake.[4][5] Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the ester bond, releasing the active Probenecid. This potential for increased intracellular concentration makes this compound an attractive alternative for cell-based assays where efficient cell loading is critical.

Key Cellular Targets and Mechanisms of Action

Probenecid interacts with several key cellular targets, each providing a basis for distinct cell-based assay development:

  • Transient Receptor Potential Vanilloid 2 (TRPV2) Activation: Probenecid is a known agonist of TRPV2, a non-selective cation channel involved in various physiological processes, including calcium homeostasis.[7][8] Activation of TRPV2 leads to an influx of calcium ions, which can be readily measured using fluorescent calcium indicators.

  • Pannexin-1 (Panx-1) Hemichannel Inhibition: Probenecid effectively blocks Panx-1 hemichannels, which are large-pore channels that allow for the passage of ions and small molecules like ATP between the cytoplasm and the extracellular space.[2][3][9] This inhibitory activity is useful for studying processes regulated by ATP release and purinergic signaling.

  • Organic Anion Transporter (OAT) Inhibition: Probenecid is a classical inhibitor of OATs, which are responsible for the transport of a wide range of endogenous and exogenous organic anions across cell membranes.[10][11][12] This property is widely exploited in cell-based assays to prevent the efflux of fluorescent dyes, thereby improving signal-to-noise ratios.

Data Presentation

The following tables summarize the quantitative data for Probenecid's activity on its key cellular targets.

TargetActionCell LineAssay MethodIC50/EC50Reference
Pannexin-1BlockerXenopus OocytesElectrophysiology~150 µM[13]
Pannexin-1BlockerHEK-hP2X7ATP-induced dye uptake203 µM[14]
TRPV2AgonistHEK293TCalcium ImagingNot specified[1]
Assay TypeCell LineCompoundEffectConcentrationReference
Chemosensitization22Rv1Probenecid + Cisplatin/DoxorubicinIncreased sensitivity to chemotherapeutics100 or 300 µM[15]
CytotoxicityVarious cancer cell linesProbenecidSynergistic effect with chemotherapeutic agentsVaries[16]
Antibacterial ActivityNeisseria gonorrhoeaeProbenecidInhibition of growth100 to 500 µg/ml[12]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Probenecid_MOA cluster_membrane Cell Membrane TRPV2 TRPV2 Channel Ca_ion Ca²⁺ TRPV2->Ca_ion Influx Panx1 Pannexin-1 Hemichannel OAT Organic Anion Transporter (OAT) Probenecid Probenecid Probenecid->TRPV2 Activates Probenecid->Panx1 Inhibits Probenecid->OAT Inhibits ATP ATP ATP->Panx1 Efflux (blocked) Dye Fluorescent Dye Dye->OAT Efflux (blocked) Calcium_Flux_Workflow start Seed cells in microplate load_dye Load cells with Calcium Indicator Dye (e.g., Fluo-4 AM) start->load_dye wash Wash cells to remove excess dye load_dye->wash add_probenecid Add this compound (or Probenecid) wash->add_probenecid incubate Incubate add_probenecid->incubate measure_baseline Measure baseline fluorescence incubate->measure_baseline add_agonist Add TRPV2 agonist (or test compound) measure_baseline->add_agonist measure_response Measure fluorescence change (Calcium Flux) add_agonist->measure_response end Analyze Data measure_response->end ATP_Release_Workflow start Culture cells expressing Pannexin-1 pretreat Pre-treat cells with this compound (or Probenecid) start->pretreat stimulate Stimulate cells to induce ATP release (e.g., high potassium) pretreat->stimulate collect_supernatant Collect cell supernatant stimulate->collect_supernatant atp_assay Measure ATP concentration in supernatant (e.g., Luciferase-based assay) collect_supernatant->atp_assay end Analyze Data atp_assay->end

References

Application Note: Quantitative Analysis of Probenecid Isopropyl Ester using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Probenecid Isopropyl Ester in a research setting using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a straightforward sample preparation protocol followed by reversed-phase chromatography and detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This methodology is suitable for researchers and professionals in drug development requiring accurate quantification of this compound in various matrices.

Introduction

Probenecid is a uricosuric agent that is also used to increase the concentration of certain antibiotics in the blood.[1][2] Its isopropyl ester derivative, this compound, is a compound of interest in pharmaceutical research and development. A reliable and sensitive analytical method is crucial for the accurate quantification of this compound in preclinical and research studies. This application note presents a detailed protocol for the analysis of this compound by LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.[1][3]

Experimental

Sample Preparation

A simple protein precipitation method is employed for sample clean-up.[1]

Protocol:

  • To 100 µL of the sample (e.g., plasma, serum, or other biological matrix), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., Probenecid-d14).[1]

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.

LC Conditions:

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min
Injection Volume 5 µL
Column Temp. 40°C
Autosampler Temp. 10°C
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

MRM Transitions:

Based on the structure of this compound, the following hypothetical MRM transitions are proposed. The precursor ion ([M-H]⁻) for this compound (C₁₆H₂₅NO₄S, Molecular Weight: 327.44 g/mol ) would be at m/z 326.15. Fragmentation would likely involve the loss of the isopropyl group and cleavage of the sulfonamide bond.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 326.15284.10 (Quantifier)15
This compound 326.15198.05 (Qualifier)25
Probenecid-d14 (IS) 298.10254.0515

Results and Discussion

This method provides excellent chromatographic separation and sensitive detection of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision.

Quantitative Performance (Hypothetical Data):

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 7%
Recovery 92 - 105%

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Sample Sample (100 µL) Acetonitrile Add Acetonitrile with IS (300 µL) Sample->Acetonitrile Vortex Vortex (30 sec) Acetonitrile->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Acquisition (MRM Mode) MS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in research and drug development.

References

Application Note: High-Throughput Analysis of Acidic Drugs in Human Plasma using Probenecid Isopropyl Ester as an Internal Standard by LC-MS/MS

Application of Probenecid Isopropyl Ester in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probenecid is a well-characterized inhibitor of various organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), playing a crucial role in drug metabolism and disposition studies. Probenecid Isopropyl Ester, a lipophilic derivative of Probenecid, serves as a prodrug, designed to enhance cell permeability. This application note details the use of this compound as a tool to investigate the impact of OAT and MRP inhibition on drug metabolism and pharmacokinetics. By masking the polar carboxylic acid group, the isopropyl ester facilitates passive diffusion across cellular membranes, where it is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, Probenecid. This approach allows for a more efficient loading of Probenecid into cells for in vitro studies.

Mechanism of Action

This compound acts as a prodrug of Probenecid. Its increased lipophilicity allows for enhanced passive diffusion across the plasma membrane into the cell. Once inside the cell, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active Probenecid molecule and isopropanol. The liberated Probenecid then exerts its inhibitory effects on target transporters, primarily Organic Anion Transporters (OATs) and Multidrug Resistance-Associated Proteins (MRPs), from the intracellular side. This intracellular accumulation of the active inhibitor can be particularly advantageous for studying the transport of drugs out of the cell.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probenecid Isopropyl Ester_ext This compound Probenecid Isopropyl Ester_int This compound Probenecid Isopropyl Ester_ext->Probenecid Isopropyl Ester_int Passive Diffusion Esterases Esterases Probenecid Isopropyl Ester_int->Esterases Probenecid Probenecid (Active) Esterases->Probenecid Hydrolysis Isopropanol Isopropanol Esterases->Isopropanol OAT_MRP OAT/MRP Transporters Probenecid->OAT_MRP Inhibition cluster_workflow Transporter Inhibition Assay Workflow Seed Seed Cells in 96-well plate Prepare Prepare Compound Dilutions Seed->Prepare Preincubate Pre-incubate with this compound Prepare->Preincubate Add Add Fluorescent Substrate Preincubate->Add Incubate Incubate at 37°C Add->Incubate Measure Measure Intracellular Fluorescence Incubate->Measure Analyze Analyze Data (IC50) Measure->Analyze Prepare Prepare Incubation Mixture (HLMs, Drug Candidate) Preincubate Pre-incubate with This compound Prepare->Preincubate Initiate Initiate Reaction (add NADPH) Preincubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (add Acetonitrile) Incubate->Terminate Analyze Analyze Metabolite Formation (LC-MS/MS) Terminate->Analyze

Application Notes and Protocols: Probenecid for the Investigation of Drug Efflux Pumps

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a crucial role in the transport of various molecules across cellular membranes. A subset of these transporters, known as drug efflux pumps, are of particular interest in clinical research and drug development due to their significant contribution to multidrug resistance (MDR) in cancer and infectious diseases. These pumps actively extrude a wide range of structurally and functionally diverse compounds, including chemotherapeutic agents and antibiotics, thereby reducing their intracellular concentration and therapeutic efficacy.

Probenecid is a well-characterized inhibitor of certain ABC transporters, particularly the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1).[1][2] It is frequently used as a research tool to investigate the function of these pumps and to potentially reverse multidrug resistance.

A Note on Probenecid Isopropyl Ester: While Probenecid is extensively studied, there is a notable lack of published scientific literature and experimental data specifically detailing the use of this compound for investigating drug efflux pumps. Esterification is a common medicinal chemistry strategy to create prodrugs with enhanced lipophilicity, which may lead to improved cell permeability. Theoretically, this compound could be used to increase the intracellular concentration of the active inhibitor, Probenecid, following enzymatic hydrolysis within the cell. However, without specific experimental validation, the following application notes and protocols are based on the widely documented use of Probenecid. Researchers interested in this compound are encouraged to perform initial validation experiments to characterize its stability, cellular uptake, hydrolysis, and inhibitory activity.

Mechanism of Action

Probenecid acts as a competitive inhibitor of MRP1, an ABC transporter that effluxes a variety of organic anions, including glutathione and glucuronide conjugates of many xenobiotics.[1][3] By competing with substrates for the transporter's binding site, Probenecid blocks the efflux of these compounds, leading to their intracellular accumulation. This inhibitory effect is particularly useful for studying the role of MRP1 in conferring resistance to various drugs. Probenecid has been shown to reverse MRP-associated multidrug resistance in cancer cell lines but is not effective against P-glycoprotein (P-gp/ABCB1) mediated resistance.[3]

Quantitative Data: Probenecid Inhibition of ABC Transporters

The following table summarizes the inhibitory effects of Probenecid on various ABC transporters. It is important to note that the inhibitory concentrations can vary depending on the cell type, substrate used, and experimental conditions.

TransporterCell Line/SystemSubstrateMethodObserved EffectConcentration of ProbenecidReference
MRP1 (ABCC1) HL60/AR, H69/ARDaunorubicin, VincristineMTT Assay, Flow CytometryReversal of multidrug resistance, increased drug accumulation0.01-10 mM[3]
MRP1 (ABCC1) Membrane VesiclesN-ethylmaleimide glutathione (NEM-GS)ATPase AssayInhibition of ATPase activityNot specified[4]
MRP2 (ABCC2) Membrane VesiclesN-ethylmaleimide glutathione (NEM-GS)Transport AssayInhibition of NEM-GS transportNot specified[4]
MRP2 (ABCC2) Membrane VesiclesN/AATPase AssayStimulation of ATPase activityNot specified[4]
P-glycoprotein (P-gp/ABCB1) HL60/Tax, P388/ADRDaunorubicin, VincristineMTT AssayNo reversal of multidrug resistance0.01-10 mM[3]
BCRP (ABCG2) Bcrp1- and BCRP-transduced cellsMitoxantroneFlow CytometryNot an effective inhibitor at concentrations usedNot specified[5]

Experimental Protocols

Here, we provide detailed protocols for key experiments used to investigate the function of drug efflux pumps using Probenecid as an inhibitor.

Fluorescent Substrate Accumulation Assay (Calcein-AM Efflux Assay)

This assay is widely used to assess the functional activity of MRP1. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate for MRP1. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent molecule calcein, which is then trapped within the cell unless effluxed by an active transporter. Inhibition of MRP1 by Probenecid leads to an increase in intracellular calcein fluorescence.

Materials:

  • Cells expressing the efflux pump of interest (e.g., MRP1-overexpressing cell line) and a parental control cell line.

  • Probenecid

  • Calcein-AM (acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Anhydrous DMSO

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm) or flow cytometer.

Protocol:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ to 1 x 10⁵ cells per well and allow them to adhere overnight. For suspension cells, use a V-bottom plate and centrifuge to pellet the cells between steps.

  • Preparation of Compounds:

    • Prepare a stock solution of Probenecid in DMSO. Further dilute in HBSS to the desired final concentrations.

    • Prepare a stock solution of Calcein-AM in anhydrous DMSO (e.g., 1 mM). Immediately before use, dilute the Calcein-AM stock solution in HBSS to a working concentration (e.g., 2 µM).[6] Aqueous solutions of Calcein-AM are susceptible to hydrolysis and should be used promptly.[6]

  • Inhibitor Pre-incubation:

    • Wash the cells once with HBSS.

    • Add the Probenecid solutions (at various concentrations) to the respective wells. Include a vehicle control (DMSO in HBSS).

    • Incubate for 30 minutes at 37°C.

  • Calcein-AM Loading:

    • Without removing the inhibitor solution, add the Calcein-AM working solution to all wells to achieve a final concentration of 0.5-1 µM.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with ice-cold HBSS to remove extracellular Calcein-AM.

    • Add 100 µL of HBSS to each well.

    • Measure the intracellular fluorescence using a fluorescence plate reader or analyze the cells by flow cytometry.

Data Analysis: Calculate the fold increase in fluorescence in the presence of Probenecid compared to the vehicle control. This represents the inhibition of efflux pump activity.

Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent cationic dye that is a well-known substrate for P-glycoprotein (P-gp), but can also be transported by MRP1 to a lesser extent.[7][8] This assay can be used to assess the specificity of Probenecid.

Materials:

  • Cells expressing the efflux pump of interest (e.g., P-gp or MRP1 overexpressing cells) and a parental control cell line.

  • Probenecid

  • Rhodamine 123

  • HBSS or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader (Excitation: ~507 nm, Emission: ~529 nm) or flow cytometer.

Protocol:

  • Cell Seeding: Follow the same procedure as for the Calcein-AM assay.

  • Preparation of Compounds:

    • Prepare Probenecid dilutions as described above.

    • Prepare a stock solution of Rhodamine 123 in DMSO. Dilute in HBSS to a final working concentration (e.g., 1-5 µM).

  • Inhibitor Pre-incubation: Pre-incubate cells with Probenecid or vehicle control for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 working solution to all wells and incubate for 30-60 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells three times with ice-cold HBSS.

    • Add 100 µL of HBSS to each well.

    • Measure the intracellular fluorescence.

Data Analysis: Analyze the data as described for the Calcein-AM assay. A significant increase in Rhodamine 123 accumulation would suggest inhibition of the transporting pump.

Cytotoxicity/Chemosensitization Assay (MTT Assay)

This assay determines the ability of Probenecid to sensitize multidrug-resistant cells to a cytotoxic drug that is a substrate of the efflux pump. The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[9][10]

Materials:

  • Multidrug-resistant cell line and its parental sensitive cell line.

  • Probenecid

  • A cytotoxic drug that is a substrate for the efflux pump (e.g., doxorubicin, vincristine for MRP1).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well clear plates.

  • Spectrophotometer (absorbance at ~570 nm).

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the cytotoxic drug.

    • Prepare solutions of the cytotoxic drug in the presence of a fixed, non-toxic concentration of Probenecid.

    • Add the drug solutions (with and without Probenecid) to the cells. Include wells with Probenecid alone to assess its intrinsic cytotoxicity, and untreated control wells.

    • Incubate for 48-72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Plot dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values for the cytotoxic drug in the presence and absence of Probenecid.

  • A significant decrease in the IC50 value in the presence of Probenecid indicates chemosensitization and inhibition of drug efflux.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) compound_prep Compound Preparation (Probenecid, Fluorescent Substrate) pre_incubation Pre-incubation with Probenecid (30 min) compound_prep->pre_incubation substrate_loading Substrate Loading (e.g., Calcein-AM, 30-60 min) pre_incubation->substrate_loading washing Wash Cells (remove extracellular substrate) substrate_loading->washing measurement Fluorescence Measurement (Plate Reader or Flow Cytometer) washing->measurement data_analysis Data Analysis (Fold change in fluorescence) measurement->data_analysis

Caption: Workflow for a fluorescent substrate accumulation assay.

abc_transporter_mechanism cluster_membrane Cell Membrane transporter_open Transporter (Inward-facing) transporter_closed Transporter (Outward-facing) transporter_open->transporter_closed ATP Binding & Hydrolization transporter_closed->transporter_open ADP Release substrate Substrate (e.g., Drug) transporter_closed->substrate Efflux adp ADP + Pi transporter_closed->adp substrate->transporter_open Binds probenecid Probenecid (Inhibitor) probenecid->transporter_open Competitively Binds atp ATP atp->transporter_open

References

Standard Operating Procedure for Handling Probenecid Isopropyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Probenecid Isopropyl Ester is a derivative of Probenecid and is primarily available as a research chemical and an impurity of Probenecid.[1][2] There is a significant lack of specific safety and biological data for this compound in the public domain. Therefore, this document is largely based on the well-characterized properties of the parent compound, Probenecid. It is imperative to handle this compound with, at minimum, the same precautions as Probenecid and to conduct a thorough risk assessment before any use. All procedures should be performed by trained personnel in a controlled laboratory setting.

Introduction

This document provides detailed application notes and protocols for the handling and use of this compound in a research setting. Given the limited specific information on the ester form, this guide draws heavily on the established data for Probenecid. Probenecid is a uricosuric agent that inhibits organic anion transporters (OATs), thereby affecting the transport of various drugs and endogenous compounds.[3][4] this compound is expected to act as a prodrug of Probenecid, being hydrolyzed by esterases to the active carboxylic acid form.

Chemical and Physical Properties

A summary of the available chemical and physical properties for this compound and its parent compound, Probenecid, is presented below.

PropertyThis compoundProbenecid
Synonyms 4-[(Dipropylamino)sulfonyl]benzoic acid 1-methylethyl ester[1]p-(Dipropylsulfamoyl)benzoic acid, Benemid
CAS Number 70190-78-2[1]57-66-9[5]
Molecular Formula C₁₆H₂₅NO₄S[1]C₁₃H₁₉NO₄S[5]
Molecular Weight 327.44 g/mol 285.36 g/mol [5]
Appearance Not specified (likely a solid)White or almost white crystalline powder[5]
Solubility Not specified (expected to be more soluble in organic solvents than Probenecid)Soluble in ethanol (~10 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml).[6] Sparingly soluble in aqueous buffers.[6] Practically insoluble in water.[7]
Storage +5°CRoom temperature[8] or -20°C for long-term stability.[6]

Safety and Handling

As no specific Safety Data Sheet (SDS) is available for this compound, the safety precautions for Probenecid should be strictly followed.[8][9][10][11]

3.1. Hazard Identification

  • Probenecid: Harmful if swallowed.[9] May cause skin, eye, and respiratory irritation.

3.2. Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Lab Coat: A full-length lab coat should be worn.

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.3. Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Avoid inhalation of dust or aerosols.[9]

  • Avoid contact with skin and eyes.[10]

  • Wash hands thoroughly after handling.[9]

3.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]

  • Based on vendor information, storage at +5°C is recommended for this compound.

3.5. First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

  • If on Skin: Remove contaminated clothing and wash the affected area with soap and water.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If Inhaled: Move to fresh air. If breathing is difficult, provide oxygen.

Biological Activity and Mechanism of Action

This compound is anticipated to function as a prodrug, being metabolized by cellular esterases to release the active compound, Probenecid. The biological effects observed are therefore expected to be those of Probenecid.

Probenecid is a well-characterized inhibitor of several organic anion transporters (OATs), including OAT1 and OAT3.[6] It also inhibits the multidrug resistance-associated protein 1 (MRP1) and is an agonist of the Transient Receptor Potential Vanilloid 2 (TRPV2) channel.[6][12]

Key mechanisms of action for Probenecid include:

  • Inhibition of Organic Anion Transporters (OATs): By blocking OATs in the renal tubules, Probenecid inhibits the reabsorption of uric acid, leading to its uricosuric effect.[3] This mechanism also leads to increased plasma concentrations of certain drugs, such as penicillin, that are actively secreted by OATs.[4]

  • Modulation of Inflammatory Pathways: Probenecid has been shown to inhibit the NLRP3 inflammasome and mitogen-activated protein kinase (MAPK) signaling pathways, specifically the JNK and ERK pathways.[13][14]

  • Inhibition of Osteoclast Formation: Probenecid can inhibit osteoclast differentiation by suppressing the JNK, ROS, and COX-2 pathways.[15]

Quantitative Data

There is no specific quantitative biological data available for this compound. The following table summarizes the known inhibitory constants (Ki) and 50% inhibitory/effective concentrations (IC50/EC50) for Probenecid against various targets. This data can serve as a reference for the expected activity after the ester is hydrolyzed to Probenecid.

TargetActionValueOrganism/Cell Line
OAT1Inhibition (Ki)6.3 µM-
OAT3Inhibition (Ki)9.0 µM-
OAT6Inhibition (Ki)8.4 µM-
OAT2Inhibition (IC50)0.67 µM-
OCT1Inhibition (IC50)1,600 µM-
OCT2Inhibition (IC50)1,700 µM-
TRPV2Agonist (EC50)31.9 µM-

IC50 (Half maximal inhibitory concentration) and EC50 (Half maximal effective concentration) are measures of the potency of a substance in inhibiting or inducing a specific biological or biochemical function, respectively.[16]

Experimental Protocols

As this compound is expected to be a prodrug, a key initial experiment is to determine its rate of hydrolysis to Probenecid under experimental conditions. Subsequently, established assays for Probenecid can be employed.

6.1. Protocol: In Vitro Hydrolysis of this compound

This protocol outlines a general method to assess the chemical and enzymatic stability of this compound.

Materials:

  • This compound

  • Probenecid (as a reference standard)

  • Aqueous buffers (e.g., pH 1.2, 7.4)

  • Human or rat plasma

  • Acetonitrile or other suitable organic solvent

  • HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Incubate the ester at a final concentration (e.g., 10 µM) in the different aqueous buffers and in plasma at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture.

  • Stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC to quantify the remaining this compound and the formation of Probenecid.

  • Calculate the half-life of this compound in each condition.

6.2. Protocol: OAT Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of this compound (after hydrolysis) on an Organic Anion Transporter, such as OAT1.

Materials:

  • HEK293 cells stably expressing OAT1 (or another cell line with endogenous or recombinant OAT expression)

  • This compound

  • Probenecid (as a positive control)

  • A fluorescent OAT substrate (e.g., 6-carboxyfluorescein)

  • Cell culture medium and supplements

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence plate reader

Procedure:

  • Seed the OAT1-expressing cells in a 96-well plate and grow to confluence.

  • Prepare serial dilutions of this compound and Probenecid in assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compounds for a defined period (e.g., 30 minutes) to allow for cellular uptake and potential hydrolysis of the ester.

  • Add the fluorescent OAT substrate to the wells and incubate for a specific time (e.g., 10 minutes).

  • Stop the uptake by washing the cells with ice-cold assay buffer.

  • Lyse the cells to release the intracellularly accumulated substrate.

  • Measure the fluorescence of the cell lysate using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compounds and determine the IC50 value.

Visualizations

Signaling_Pathway Probenecid Probenecid OAT Organic Anion Transporters (OATs) Probenecid->OAT Inhibits NLRP3 NLRP3 Inflammasome Probenecid->NLRP3 Inhibits MAPK MAPK Signaling (JNK, ERK) Probenecid->MAPK Inhibits TRPV2 TRPV2 Channel Probenecid->TRPV2 Activates UricAcid Uric Acid Reabsorption OAT->UricAcid Mediates DrugExcretion Drug Excretion (e.g., Penicillin) OAT->DrugExcretion Mediates Inflammation Inflammation NLRP3->Inflammation MAPK->Inflammation Calcium Intracellular Ca²⁺ TRPV2->Calcium

Caption: Known signaling pathways affected by Probenecid.

Experimental_Workflow Start Start: Probenecid Isopropyl Ester Hydrolysis In Vitro Hydrolysis Assay (Chemical & Enzymatic Stability) Start->Hydrolysis Prodrug Confirmation of Prodrug Activity Hydrolysis->Prodrug CellBased Cell-Based Assays (e.g., OAT Inhibition) Prodrug->CellBased Activity Determine Biological Activity (IC50 / EC50) CellBased->Activity Downstream Downstream Signaling Analysis (e.g., Western Blot for p-JNK) Activity->Downstream Mechanism Elucidate Mechanism of Action Downstream->Mechanism End End Mechanism->End

Caption: General workflow for testing this compound.

References

Troubleshooting & Optimization

Improving the solubility of Probenecid Isopropyl Ester for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Probenecid Isopropyl Ester in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of this compound?

A1: Due to its lipophilic nature, this compound is practically insoluble in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). Ethanol and Dimethyl Formamide (DMF) can also be used. For the parent compound, Probenecid, solubilities are approximately 30 mg/mL in DMSO and DMF, and 10 mg/mL in ethanol.[1] The isopropyl ester derivative is expected to have similar or slightly different solubilities in these organic solvents.

Q2: My this compound precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this?

A2: Precipitation upon addition to aqueous media is a common issue with lipophilic compounds. Here are several strategies to prevent this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2]

  • Serial Dilutions: Instead of adding the highly concentrated stock solution directly to your final volume of media, perform serial dilutions in your culture medium.

  • Pre-warming Media: Gently warming the cell culture medium to 37°C before adding the compound can help maintain solubility.

  • Increased Agitation: Gently swirl the medium while adding the this compound stock solution to facilitate rapid and even dispersion.

  • Use of a Surfactant: For some applications, a low concentration of a biocompatible surfactant, such as Pluronic® F-127, may aid in solubilization.

Q3: What is the mechanism of action of Probenecid?

A3: Probenecid, the parent compound of this compound, has a multi-faceted mechanism of action. It is primarily known as a uricosuric agent that inhibits organic anion transporters (OATs), particularly OAT1 and OAT3, and the urate transporter 1 (URAT1) in the kidneys. This inhibition blocks the reabsorption of uric acid, leading to its increased excretion.[1] Additionally, Probenecid has been shown to interact with other cellular targets, including the transient receptor potential vanilloid 2 (TRPV2) channel, which it activates, and Pannexin-1 (Panx1) hemichannels, which it inhibits. These interactions can modulate intracellular calcium levels and ATP release, respectively.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound Precipitation in Stock Solution The concentration of this compound exceeds its solubility limit in the chosen solvent.- Lower the concentration of the stock solution. - Try a different organic solvent (e.g., switch from ethanol to DMSO). - Gently warm the solution and vortex to aid dissolution.
Precipitate Forms in Cell Culture Medium Immediately After Adding Compound "Salting out" effect due to the rapid change in solvent polarity from organic (e.g., DMSO) to aqueous.- Lower the final concentration of the compound in the medium. - Add the stock solution to the medium drop-wise while gently vortexing or swirling. - Perform an intermediate dilution step in a smaller volume of medium before adding to the final culture volume.
Cloudiness or Precipitate Appears in the Culture Medium Over Time The compound is coming out of solution due to instability at 37°C or interaction with media components.- Reduce the incubation time if experimentally feasible. - Prepare fresh working solutions immediately before use. - Evaluate if components in the serum or media supplements are contributing to the precipitation.
Inconsistent or Unexpected Biological Activity Poor solubility is leading to an inaccurate final concentration of the compound in the assay.- Visually inspect for any signs of precipitation before and during the experiment. - Consider performing a solubility test of this compound in your specific cell culture medium to determine its practical working concentration range.
Cell Toxicity Observed at Low Compound Concentrations The solvent (e.g., DMSO) concentration is too high, or the compound itself is cytotoxic at the tested concentrations.- Ensure the final solvent concentration is within a non-toxic range for your cell line (typically <0.5% for DMSO). - Perform a solvent toxicity control experiment. - Conduct a dose-response curve to determine the cytotoxic threshold of this compound for your specific cells.

Quantitative Data

Solubility of Probenecid (Parent Compound)

Solvent Approximate Solubility
DMSO~30 mg/mL[1]
Dimethyl Formamide (DMF)~30 mg/mL[1]
Ethanol~10 mg/mL[1]
1:5 solution of DMSO:PBS (pH 7.2)~0.15 mg/mL[1]
WaterPractically Insoluble[3]
1 M NaOH50 mg/mL[4][5]
AcetoneHigh Solubility[6]
DichloromethaneSoluble[7]
Diethyl EtherSlightly Soluble[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear solution should be observed.

  • If dissolution is slow, gently warm the tube to 37°C for 5-10 minutes and vortex again.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To dilute the this compound stock solution into cell culture medium while minimizing precipitation.

Materials:

  • This compound stock solution (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium for your experiment.

  • While gently swirling the medium, add the calculated volume of the stock solution drop-wise to achieve the final desired concentration.

  • Ensure the final DMSO concentration remains at a non-toxic level (e.g., ≤ 0.5%).

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution immediately for your in vitro assay.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh this compound Powder add_dmso Add Anhydrous DMSO start->add_dmso vortex Vortex until Dissolved add_dmso->vortex warm Warm to 37°C (if needed) vortex->warm store Store at -20°C vortex->store warm->vortex thaw Thaw Stock Solution store->thaw For Experiment add_stock Add Stock to Medium While Swirling thaw->add_stock warm_media Warm Cell Culture Medium to 37°C warm_media->add_stock check_precipitate Check for Precipitation add_stock->check_precipitate use_assay Use Immediately in Assay check_precipitate->use_assay

Caption: Workflow for preparing this compound solutions.

probenecid_pathway Simplified Signaling Pathways of Probenecid cluster_transporters Membrane Transporters cluster_channels Ion Channels cluster_effects Cellular Effects probenecid Probenecid oat OAT1/3 probenecid->oat Inhibits urat1 URAT1 probenecid->urat1 Inhibits trpv2 TRPV2 probenecid->trpv2 Activates panx1 Panx1 probenecid->panx1 Inhibits uric_acid Decreased Uric Acid Reabsorption oat->uric_acid urat1->uric_acid ca_influx Increased Ca2+ Influx trpv2->ca_influx atp_release Decreased ATP Release panx1->atp_release

Caption: Probenecid's interactions with cellular targets.

References

Technical Support Center: Probenecid Isopropyl Ester Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Probenecid Isopropyl Ester in various biological matrices. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in biological samples a concern?

This compound is an ester prodrug of Probenecid, a uricosuric agent used to treat gout and hyperuricemia.[1] As an ester, it is susceptible to hydrolysis, particularly in biological matrices that contain a variety of esterase enzymes.[2][3] This enzymatic degradation can convert the prodrug back to its active parent form, Probenecid, ex vivo (after sample collection), leading to inaccurate quantification of the prodrug and potentially misleading pharmacokinetic data.[4]

Q2: Which enzymes are responsible for the degradation of this compound in plasma?

While specific enzymes for this compound have not been identified, ester prodrugs are primarily hydrolyzed in human plasma by butyrylcholinesterase (BChE), paraoxonase 1 (PON1), and serum albumin, which possesses esterase-like activity.[5][6] Carboxylesterases (CES) are also major contributors to ester hydrolysis, but their activity is high in the plasma of species like rats and mice, and significantly lower in humans and dogs.[6][7]

Q3: What are the primary degradation products of this compound in biological matrices?

The primary degradation pathway for this compound is the hydrolysis of the ester bond, which releases the parent drug, Probenecid, and isopropanol. The formation of Probenecid is the main concern for bioanalytical accuracy.

Q4: How does temperature affect the stability of this compound in biological samples?

Lowering the temperature is a universal method for slowing down both enzymatic and chemical degradation.[2] For enzymatic reactions, a decrease in temperature from room temperature (22°C) to 0°C can reduce the reaction rate by a factor of 10 or more.[2] Therefore, it is crucial to keep biological samples on ice during processing and store them at ultra-low temperatures (e.g., -80°C) for long-term storage to minimize degradation.[8]

Q5: What is the impact of pH on the stability of this compound?

The rate of ester hydrolysis is pH-dependent.[9] While extreme pH values can lead to chemical hydrolysis, enzymatic hydrolysis by plasma esterases is also influenced by pH.[10] Acidifying the sample can help to reduce the activity of some esterases.[8] However, it is important to note that acidifying blood samples below pH 5 can cause coagulation or plasma gelling.[11]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or undetectable levels of this compound in plasma samples. Rapid ex vivo hydrolysis of the ester prodrug by plasma esterases.- Immediately cool blood samples upon collection. - Process blood to plasma at low temperatures (e.g., on ice or in a refrigerated centrifuge). - Add an esterase inhibitor to the collection tubes (see Q6 for details). - Store plasma samples at -80°C immediately after processing.
High variability in this compound concentrations between replicate samples. Inconsistent sample handling procedures leading to variable degradation.- Standardize the time between sample collection, processing, and freezing. - Ensure all samples are handled under the same temperature conditions. - Use pre-aliquoted esterase inhibitor solutions to ensure consistent concentrations.
Parent drug (Probenecid) detected at unexpectedly high concentrations at early time points. Ex vivo conversion of the this compound to Probenecid after sample collection.- Implement stabilization procedures immediately upon sample collection (low temperature and/or esterase inhibitors). - Validate the analytical method to ensure no degradation occurs during sample preparation and analysis.
Precipitation observed in plasma samples upon thawing or after addition of stabilizing agents. Protein precipitation due to extreme pH or addition of organic solvents.- Optimize the type and concentration of the acid used for pH adjustment to avoid protein precipitation. - If using an organic solvent as a stabilizer, ensure it is compatible with the sample matrix and analytical method.

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol provides a general framework for assessing the stability of this compound in plasma.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Spiking into Plasma: Spike the stock solution into pre-warmed (37°C) plasma from the desired species (e.g., human, rat, dog) to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

  • Incubation: Incubate the plasma samples in a shaking water bath at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Immediately stop the reaction by adding a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the percentage of the compound remaining versus time.

Sample Collection and Handling for In Vivo Studies

To ensure the integrity of samples from in vivo studies, the following steps are recommended:

  • Pre-cool Collection Tubes: Use collection tubes containing an anticoagulant (e.g., K2EDTA) and an esterase inhibitor. Pre-cool the tubes on ice.

  • Blood Collection: Collect blood samples and immediately place them on ice.

  • Plasma Preparation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.

  • Storage: Immediately transfer the plasma to cryovials and store at -80°C until analysis.

Data Presentation

Due to the lack of specific stability data for this compound, the following table provides an illustrative example of how to present plasma stability data for a generic ester prodrug.

Table 1: Illustrative Plasma Stability of a Generic Ester Prodrug (1 µM) at 37°C

Time (minutes)% Remaining (Human Plasma)% Remaining (Rat Plasma)
0100100
58545
156010
3035<1
6010<1
120<1<1
Half-life (t½) ~25 minutes ~4 minutes

Visualizations

Ester_Hydrolysis_Pathway cluster_products Degradation Products Probenecid_Ester This compound Probenecid Probenecid Probenecid_Ester->Probenecid Esterase-mediated hydrolysis Isopropanol Isopropanol Probenecid_Ester->Isopropanol

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing (on ice) cluster_storage Storage & Analysis Blood_Collection Collect Blood into Pre-cooled Tubes (+ Inhibitor) Centrifugation Centrifuge at 4°C Blood_Collection->Centrifugation Plasma_Separation Separate Plasma Centrifugation->Plasma_Separation Storage Store at -80°C Plasma_Separation->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Recommended workflow for biological sample handling.

References

Technical Support Center: Probenecid Isopropyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Probenecid Isopropyl Ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer esterification of Probenecid are common and can stem from several factors. The reaction is an equilibrium process, meaning it is reversible. To favor the formation of the ester, the equilibrium must be shifted to the product side.

Troubleshooting Steps:

  • Increase the Alcohol Reagent: Employ a large excess of isopropanol. This shifts the equilibrium towards the product side according to Le Chatelier's principle.

  • Efficient Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials. Ensure efficient water removal by using a Dean-Stark apparatus during reflux.

  • Check Catalyst Activity: The acid catalyst (e.g., sulfuric acid) can become deactivated if it reacts with any basic impurities in the starting materials or solvent. Use a fresh, high-purity catalyst.

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (Probenecid) is consumed.

Q2: I am observing significant amounts of unreacted Probenecid in my final product. What should I do?

A2: The presence of unreacted Probenecid indicates an incomplete reaction. This is often related to the issues mentioned in Q1.

Troubleshooting Steps:

  • Drive the Equilibrium: The most effective way to address unreacted starting material is to drive the reaction to completion. The primary methods are using a large excess of isopropanol and efficiently removing water as it forms.

  • Purification: If the reaction cannot be driven to completion, unreacted Probenecid can be removed during the work-up. Probenecid is a carboxylic acid and will be deprotonated and solubilized by a basic wash (e.g., with a saturated sodium bicarbonate solution), while the neutral ester will remain in the organic layer.

Q3: My final product is difficult to purify and contains several impurities. What are the likely side products and how can I avoid them?

A3: Besides unreacted starting material, other impurities can form during the synthesis.

Potential Side Reactions and Impurities:

  • Ether Formation: Isopropanol can undergo acid-catalyzed dehydration to form diisopropyl ether, especially at higher temperatures.

  • Sulfonamide Hydrolysis: Although generally stable, the sulfonamide group could potentially undergo hydrolysis under harsh acidic conditions and prolonged heating, though this is less likely under standard esterification conditions.

  • Charring/Degradation: Strong acid catalysts at high temperatures can sometimes lead to the degradation of organic molecules, resulting in colored impurities.

Troubleshooting and Purification:

  • Control Reaction Temperature: Maintain a steady reflux temperature and avoid excessive heating to minimize side reactions like ether formation and degradation.

  • Effective Work-up: A thorough work-up is crucial. This should include:

    • Neutralization of the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

    • Washing the organic layer with brine to remove residual water-soluble impurities.

    • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Chromatography: If simple extraction and washing are insufficient, column chromatography is an effective method for purifying the final product.

Q4: How do I effectively remove the sulfuric acid catalyst after the reaction?

A4: The sulfuric acid catalyst must be completely removed to prevent product degradation during storage or subsequent steps.

Procedure for Catalyst Removal:

  • After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate. Caution: This will produce carbon dioxide gas, so perform the washing in a separatory funnel with frequent venting.

  • Continue washing until the aqueous layer is no longer acidic (test with pH paper).

  • Follow with a wash with saturated brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the Fischer-Speier synthesis of this compound. These values are illustrative and may vary based on the specific experimental setup and scale.

ParameterTypical Value
Reactant Ratio (Isopropanol:Probenecid) 10:1 to 20:1 (by volume or moles)
Catalyst Loading (conc. H₂SO₄) 3-5 mol% relative to Probenecid
Reaction Temperature Reflux temperature of isopropanol (~82 °C)
Reaction Time 4-8 hours (monitor by TLC)
Expected Yield 75-90%
Purity (after purification) >98%

Experimental Protocol: Fischer-Speier Synthesis of this compound

This protocol details a standard lab-scale synthesis of this compound.

Materials:

  • Probenecid

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add Probenecid.

  • Reagent Addition: Add a significant excess of anhydrous isopropanol.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to a gentle reflux. Collect the water that azeotropes with isopropanol in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete when the Probenecid spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more gas evolves), and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

    • If necessary, further purify the product by column chromatography on silica gel.

Visualizations

Fischer_Esterification_Workflow This compound Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Probenecid, Isopropanol, and H₂SO₄ to Flask B 2. Assemble Dean-Stark Apparatus and Condenser A->B C 3. Heat to Reflux (Collect Water) B->C D 4. Monitor by TLC C->D E 5. Cool and Dilute with Ethyl Acetate D->E Reaction Complete F 6. Wash with NaHCO₃ (aq, sat.) E->F G 7. Wash with Brine F->G H 8. Dry over Na₂SO₄ G->H I 9. Filter and Concentrate (Rotary Evaporator) H->I J 10. Column Chromatography (if necessary) I->J K This compound (Final Product) J->K

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed q1 Is unreacted Probenecid present in the product? start->q1 sol1 Increase Isopropanol Excess & Ensure Efficient Water Removal q1->sol1 Yes sol3 Check for Side Products (e.g., Diisopropyl Ether) q1->sol3 No a1_yes Yes a1_no No sol2 Increase Reaction Time & Check Catalyst sol1->sol2 sol4 Optimize Purification Step sol3->sol4

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Optimizing Probenecid Isopropyl Ester for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Probenecid Isopropyl Ester in their cell culture experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in cell culture experiments.

Issue Potential Cause Suggested Solution
1. Inconsistent or unexpected experimental results. a. Suboptimal concentration: The concentration of this compound may be too high, leading to off-target effects, or too low, resulting in insufficient target engagement.[1]a. Titration Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a broad range (e.g., 10 µM to 500 µM) and narrow down to the most effective concentration with the least toxicity.
b. Cell type-specific effects: The response to this compound can vary significantly between different cell lines.[1]b. Characterize Cell Line Response: If using a new cell line, perform preliminary experiments to understand its specific response to the compound. This may include assessing effects on cell growth, morphology, and the target of interest.
c. Reagent instability: Improper storage or handling of this compound stock solutions can lead to degradation and loss of activity.c. Proper Reagent Handling: Prepare fresh stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or as recommended by the manufacturer. Aqueous solutions are not recommended for storage for more than one day.[2]
2. High levels of cell death or cytotoxicity. a. Concentration is too high: Probenecid and its derivatives can induce apoptosis and cell death at high concentrations.[3]a. Determine Cytotoxicity Profile: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the IC50 value for your cell line. Use concentrations well below the cytotoxic range for functional assays.
b. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO, NaOH) may be toxic to the cells at the final concentration used in the culture medium.b. Solvent Control: Always include a vehicle control (culture medium with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
3. Difficulty dissolving the compound. a. Poor aqueous solubility: Probenecid and its esters are known to be poorly soluble in water and aqueous solutions like cell culture media.[4][5]a. Use Appropriate Solvents: Dissolve this compound in an organic solvent like DMSO or ethanol before diluting it in culture medium.[2] Alternatively, for Probenecid, dissolving in a dilute NaOH solution first and then buffering to a physiological pH is a common method.[4]
b. Precipitation in culture medium: The compound may precipitate out of the culture medium, especially at high concentrations or after prolonged incubation.b. Check for Precipitates: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, try lowering the final concentration or using a different formulation if available.
4. No observable effect on the target pathway (e.g., pannexin-1 channels). a. Insufficient concentration: The concentration of this compound may be too low to effectively inhibit the target. The IC50 for probenecid's inhibition of pannexin-1 channels is approximately 150 µM.[6]a. Increase Concentration: Gradually increase the concentration of the compound in your experiments, while monitoring for cytotoxicity.
b. Short incubation time: The compound may require a longer incubation period to exert its effects.b. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for your desired effect.
c. Presence of interfering substances: Components in the serum or culture medium may bind to the compound and reduce its effective concentration.c. Serum-free or Reduced-serum Conditions: If possible, perform experiments in serum-free or reduced-serum media to minimize potential interference. Always ensure that the cells can tolerate these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound is expected to have a similar mechanism of action to its parent compound, probenecid. Probenecid has two primary mechanisms:

  • Pannexin-1 (Panx-1) Channel Inhibition: It is a potent blocker of Panx-1 channels, which are involved in ATP release and cellular communication.[7][8] Probenecid does not affect connexin channels, making it a useful tool to distinguish between the activities of these two channel types.[8]

  • Organic Anion Transporter (OAT) Inhibition: Probenecid inhibits various organic anion transporters, which can be useful for reducing the efflux of fluorescent dyes in calcium imaging and other assays.[5][9]

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

A2: The optimal concentration is highly dependent on the cell line and the specific assay. Based on data for probenecid, a good starting point for pannexin-1 inhibition is in the range of 100-300 µM.[1] Complete inhibition of pannexin-1 currents has been observed at 1 mM, with an IC50 of approximately 150 µM.[10] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare a stock solution of this compound?

A3: Due to its poor water solubility, this compound should first be dissolved in an organic solvent such as DMSO or ethanol to create a concentrated stock solution.[2] For probenecid, a common method is to dissolve it in a small volume of 1 M NaOH and then dilute it with a buffer like PBS to the desired stock concentration, adjusting the pH to physiological levels.[11][12] The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

Q4: Is this compound cytotoxic?

A4: Yes, like its parent compound, this compound can be cytotoxic at higher concentrations. The cytotoxicity varies between cell lines. For example, in some cancer cell lines, co-administration of probenecid with chemotherapeutic agents showed a synergistic effect in increasing cell death.[3][13] It is essential to determine the cytotoxic profile of the compound in your specific cell line using a viability assay before proceeding with functional experiments.

Q5: Can this compound be used to enhance the effectiveness of other drugs?

A5: Yes, probenecid has been shown to act as a chemosensitizer in some cancer cell lines.[3][13] By inhibiting multidrug resistance-associated proteins (MRPs), it can increase the intracellular concentration and efficacy of certain chemotherapeutic agents.[14] However, it's important to note that in some cases, high concentrations of probenecid (e.g., 500 µM) did not enhance chemosensitivity as effectively as lower concentrations (100 or 300 µM).[1]

Quantitative Data Summary

Table 1: Reported Effective Concentrations of Probenecid in Cell-Based Assays

Cell Line/SystemAssayEffective ConcentrationReference
Xenopus oocytesPannexin-1 channel current inhibitionIC50 ≈ 150 µM; Complete inhibition at 1 mM[6][10]
22Rv1 prostate cancer cellsChemosensitization with cisplatin or doxorubicin100 µM, 300 µM[1]
PC-3 prostate cancer cellsInhibition of spheroid compactionNot specified[1]
Various cancer cell linesChemosensitization with cisplatin or paclitaxelDose-dependent[3]
AML cellsChemosensitization100, 200, 400, 600 µM[14]

Note: The data above is for probenecid. This compound is expected to have similar effective concentrations, but empirical determination is recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

Pannexin1_Inhibition This compound Signaling Pathway Probenecid Probenecid Isopropyl Ester Panx1 Pannexin-1 (Panx1) Channel Probenecid->Panx1 Inhibits OAT Organic Anion Transporters (OATs) Probenecid->OAT Inhibits ATP_release ATP Release Panx1->ATP_release Mediates P2X7R P2X7 Receptor ATP_release->P2X7R Activates Inflammasome Inflammasome Activation P2X7R->Inflammasome Leads to Cellular_Response Downstream Cellular Responses (e.g., Inflammation) Inflammasome->Cellular_Response Dye_Efflux Fluorescent Dye Efflux OAT->Dye_Efflux Mediates

Caption: this compound's dual inhibitory action.

Experimental_Workflow General Experimental Workflow start Start prep_stock Prepare Probenecid Isopropyl Ester Stock Solution start->prep_stock treatment Treatment with This compound (and controls) prep_stock->treatment cell_culture Cell Seeding and Culture cell_culture->treatment incubation Incubation (Time-course) treatment->incubation assay Perform Assay (e.g., MTT, Pannexin-1 activity) incubation->assay data_analysis Data Acquisition and Analysis assay->data_analysis end End data_analysis->end

Caption: A typical workflow for cell culture experiments.

References

Preventing degradation of Probenecid Isopropyl Ester in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Probenecid Isopropyl Ester in solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in solution is hydrolysis of the ester bond. This reaction is catalyzed by the presence of acidic or basic conditions, leading to the formation of Probenecid and isopropyl alcohol.

Q2: What are the main factors that can accelerate the degradation of this compound?

A2: The degradation of this compound can be accelerated by several factors, including:

  • pH: Both acidic and alkaline conditions can significantly increase the rate of hydrolysis. The ester is generally most stable at a neutral pH.

  • Temperature: Higher temperatures provide the energy needed to overcome the activation energy of the hydrolysis reaction, thus accelerating degradation.

  • Presence of Water: As a reactant in hydrolysis, the presence of water is essential for degradation to occur.

  • Light: Exposure to ultraviolet (UV) or visible light can potentially induce photodegradation, although hydrolysis is the more common pathway.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound. This method should be capable of separating and quantifying the intact ester from its primary degradation product, Probenecid.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be stored at refrigerated temperatures (2-8°C), protected from light, and maintained at a neutral pH (around 7.0). The use of a buffered solution is highly recommended to maintain a stable pH.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound Observed in Solution

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect pH of the solution 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer system (e.g., phosphate buffer). 3. Validate the stability of the ester in the buffered solution over time.
High storage temperature 1. Ensure that stock solutions and experimental samples are stored at refrigerated temperatures (2-8°C). 2. For short-term benchtop use, keep samples in an ice bath.
Presence of catalytic impurities 1. Use high-purity solvents and reagents. 2. If degradation persists, consider purifying the this compound to remove any residual acidic or basic impurities from the synthesis process.
Photodegradation 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions whenever possible.
Issue 2: Inconsistent Results in Stability Studies

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate sample preparation 1. Ensure accurate and consistent weighing and dilution of samples. 2. Use calibrated pipettes and balances. 3. Prepare fresh stock solutions for each experiment to avoid variability from degraded stock.
Non-validated analytical method 1. Develop and validate a stability-indicating HPLC method that can accurately separate and quantify this compound and Probenecid. 2. Perform forced degradation studies to ensure the method's specificity.
Fluctuations in experimental conditions 1. Maintain consistent temperature and pH throughout the experiment. 2. Use a temperature-controlled autosampler for HPLC analysis to prevent degradation in the vial.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 1 hour.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

3. Sample Analysis:

  • Before and after stressing, dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its primary degradant, Probenecid.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 40% B 2-10 min: 40-80% B 10-12 min: 80% B 12-13 min: 80-40% B 13-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 248 nm
Expected Retention Times Probenecid: ~4.5 min this compound: ~8.2 min

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
Stress Condition % this compound Remaining % Probenecid Formed
Control (t=0) 1000
0.1 N HCl, 60°C, 24h 65.234.8
0.1 N NaOH, RT, 1h 2.597.5
3% H₂O₂, RT, 24h 92.17.9
Thermal (105°C, 48h) 98.51.5
Photostability 95.84.2

Visualizations

G cluster_degradation Degradation Pathway Probenecid_Isopropyl_Ester This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Probenecid_Isopropyl_Ester->Hydrolysis + H₂O Probenecid Probenecid Hydrolysis->Probenecid Isopropyl_Alcohol Isopropyl Alcohol Hydrolysis->Isopropyl_Alcohol

Caption: Primary degradation pathway of this compound.

G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Collect Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze End Identify Degradants & Assess Stability Analyze->End

Caption: Experimental workflow for a forced degradation study.

G Troubleshooting Rapid Degradation of this compound Incorrect pH High Temperature Catalytic Impurities Photodegradation Adjust to Neutral pH Store at 2-8°C Use High-Purity Reagents Protect from Light

Technical Support Center: Overcoming Challenges in Probenecid Isopropyl Ester Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Probenecid Isopropyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route employed. A common method for its synthesis is the esterification of Probenecid with isopropyl alcohol in the presence of an acid catalyst. Based on this, the most likely impurities include:

  • Unreacted Probenecid: The starting carboxylic acid may not be fully converted to the ester.

  • Residual Isopropyl Alcohol: The solvent and reactant may remain in the final product.

  • Diisopropyl Ether: A potential by-product from the acid-catalyzed reaction of isopropyl alcohol.

  • Side-reaction Products: Other minor impurities may form depending on the specific reaction conditions.

A postulated synthesis pathway illustrating the formation of this compound and potential by-products is shown below.

Synthesis_Pathway Probenecid Probenecid Reaction Esterification Probenecid->Reaction Isopropanol Isopropyl Alcohol Diisopropyl_Ether Diisopropyl Ether (By-product) Isopropanol->Diisopropyl_Ether Self-condensation Isopropanol->Reaction Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Diisopropyl_Ether Acid_Catalyst->Reaction Probenecid_Ester This compound Water Water Reaction->Probenecid_Ester Reaction->Water

Caption: Postulated synthesis of this compound.

Q2: My this compound is oiling out during recrystallization. What should I do?

A2: "Oiling out" during recrystallization typically occurs when the solute is insoluble in the hot solvent or when the cooling process is too rapid, causing the compound to separate as a liquid phase instead of forming crystals. Here are some troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. Probenecid, the parent compound, has good solubility in solvents like acetone, ethanol, and DMSO, but is sparingly soluble in water.[1] For the less polar isopropyl ester, a solvent system with intermediate polarity is a good starting point. Consider using a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, heptane).

  • Cooling Rate: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling encourages the formation of well-defined crystals.

  • Seeding: If you have a small amount of pure, crystalline this compound, adding a seed crystal to the supersaturated solution can initiate crystallization.

  • Solvent-Antisolvent System: Dissolve the crude product in a minimum amount of a "good" solvent at room temperature. Then, slowly add a "poor" solvent (antisolvent) in which the ester is insoluble until the solution becomes slightly turbid. Warm the mixture gently until it becomes clear again, and then allow it to cool slowly.

Q3: I am having trouble separating this compound from unreacted Probenecid using column chromatography. What conditions do you recommend?

A3: this compound is significantly less polar than the unreacted Probenecid due to the conversion of the carboxylic acid to an ester. This difference in polarity can be exploited for effective separation using normal-phase column chromatography.

Here is a recommended starting protocol:

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase A gradient of ethyl acetate in hexane or heptane.
Elution Strategy Start with a low polarity mobile phase (e.g., 5-10% ethyl acetate in hexane) to elute any non-polar impurities. Gradually increase the polarity (e.g., to 20-30% ethyl acetate) to elute the this compound. The more polar unreacted Probenecid will elute at higher concentrations of ethyl acetate or may even require a more polar solvent like methanol to be added to the mobile phase.
Loading Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

Q4: How can I assess the purity of my purified this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for assessing the purity of this compound. Several HPLC methods have been developed for the analysis of Probenecid, and these can be adapted for its isopropyl ester.[2]

Here is a suggested HPLC method for purity analysis:

ParameterRecommendation
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 55:45 v/v). The exact ratio may need to be optimized.
Flow Rate 1.0 mL/min
Detection UV at 255 nm
Injection Volume 10 µL
Diluent Mobile phase

Under these conditions, this compound, being more non-polar, will have a longer retention time than Probenecid.

Troubleshooting Guides

Purification Workflow

The following diagram outlines a general workflow for the purification of this compound.

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (Acidic/Basic) Crude->Wash Recrystal Recrystallization Wash->Recrystal If sufficient purity Chromatography Column Chromatography Wash->Chromatography If complex mixture Analysis Purity Analysis (HPLC) Recrystal->Analysis Chromatography->Analysis Pure_Product Pure this compound Analysis->Pure_Product Purity > 98%

Caption: General purification workflow for this compound.
Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This protocol is suitable for crude products where the primary impurity is unreacted Probenecid.

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl) to remove any basic impurities.

  • Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution. This step is crucial as it will react with the acidic Probenecid, converting it to its water-soluble sodium salt, thereby extracting it into the aqueous layer. Repeat this wash 2-3 times.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude ester.

  • Recrystallization:

    • Dissolve the crude ester in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol, ethanol, or acetone).

    • Slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly cloudy.

    • Reheat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is recommended for complex mixtures or when a very high purity is required.

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal volume of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica with the adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable visualization technique (e.g., UV light at 254 nm).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexane) to elute the this compound.

    • The unreacted Probenecid will remain on the column and will require a more polar solvent system for elution.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

By following these guidelines and protocols, researchers can effectively overcome common challenges in the purification of this compound and obtain a product of high purity suitable for further research and development.

References

Probenecid Isopropyl Ester Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific analytical interference of Probenecid Isopropyl Ester is limited in scientific literature. The following guidance is based on the known properties of the parent compound, Probenecid, and general principles of analytical assay interference.

Frequently Asked Questions (FAQs)

1. What is this compound and how might it differ from Probenecid?

This compound is a derivative of Probenecid, a well-known medication used to treat gout and to increase the concentration of certain antibiotics in the blood.[1] The addition of an isopropyl ester group to the probenecid structure increases its lipophilicity (fat-solubility). This change in chemical property can influence how the molecule interacts with cellular membranes, proteins, and assay reagents, potentially leading to different or more pronounced interference compared to the parent compound.

2. What is the primary mechanism of action of the parent compound, Probenecid?

Probenecid primarily acts by inhibiting organic anion transporters (OATs), such as OAT1 and OAT3, which are involved in the transport of organic acids across cell membranes, particularly in the kidneys.[2][3] It also inhibits the urate transporter 1 (URAT1), which is crucial for the reabsorption of uric acid.[2] Additionally, Probenecid has been shown to be an inhibitor of pannexin-1 channels, which are involved in ATP release and cellular signaling.[4][5]

3. Why might this compound interfere in analytical assays?

Interference from this compound in analytical assays can be hypothesized to occur through several mechanisms, extrapolated from the behavior of Probenecid and general chemical principles:

  • Inhibition of Transporters: In cell-based assays, if the cells express OATs or other transporters that are inhibited by Probenecid, the ester form could similarly interfere with the transport of assay substrates or signaling molecules.

  • Pannexin-1 Inhibition: By blocking pannexin-1 channels, this compound could affect assays that measure ATP release, calcium signaling, or inflammasome activation.[4][6]

  • Increased Lipophilicity: The isopropyl ester group increases the compound's lipophilicity, which can lead to non-specific binding to plastics, proteins, and cell membranes, potentially sequestering the compound or assay reagents. Highly lipophilic compounds can also disrupt cell membranes and interfere with assays measuring cell viability or membrane integrity.

  • Intrinsic Fluorescence: Although not documented, some compounds can exhibit intrinsic fluorescence, which would directly interfere with fluorescence-based assays.

  • Hydrolysis to Probenecid: In aqueous assay buffers, the isopropyl ester may be hydrolyzed back to the parent Probenecid, which would then exhibit its known biological activities and potential for interference.

4. Which types of assays are potentially susceptible to interference by this compound?

Based on the potential mechanisms of interference, the following assay types may be at risk:

  • Cell-Based Assays:

    • Cell Viability Assays: (e.g., MTT, MTS, LDH) due to potential effects on cell health or direct interaction with assay reagents.

    • Fluorescence-Based Assays: (e.g., calcium imaging, reporter gene assays) due to potential intrinsic fluorescence or quenching effects.

    • Transporter Assays: Assays relying on the function of OATs or other transporters.

    • ATP Release Assays: Due to the inhibition of pannexin-1 channels.[4]

  • Biochemical Assays:

    • Enzyme Assays: Potential for direct inhibition or activation of the enzyme being studied.

    • Immunoassays: (e.g., ELISA) through non-specific binding to antibodies or other protein components.

  • LC-MS/MS Analysis: While less likely to have direct interference with detection, issues with sample preparation, such as non-specific binding to collection tubes, could affect quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating potential interference from this compound in your experiments.

Step 1: Initial Observation and Confirmation of Interference

Problem: You observe unexpected or inconsistent results in the presence of this compound. This could manifest as:

  • Unusually high or low signal.

  • Poor dose-response curves.

  • High variability between replicate wells.

Troubleshooting Protocol: Confirmation of Interference

  • Run Vehicle Controls: Always include a control group treated with the same vehicle (e.g., DMSO) at the same concentration used to dissolve the this compound.

  • Test in a Cell-Free System: For cell-based assays, run the assay in the absence of cells but with all assay reagents and the this compound. This will help determine if the compound directly interacts with the assay chemistry.

  • Vary Compound Concentration: Perform a dose-response experiment to see if the observed effect is concentration-dependent.

Table 1: Troubleshooting Initial Observations

ObservationPotential CauseSuggested Action
High Background Signal Intrinsic fluorescence of the compound.Measure the fluorescence of the compound alone in the assay buffer.
Low Signal/Inhibition Quenching of fluorescent signal or inhibition of an enzyme/transporter.Test for direct interaction with assay components in a cell-free system.
High Variability Poor solubility, precipitation, or non-specific binding of the compound.Visually inspect wells for precipitation. Centrifuge samples and measure the concentration of the compound in the supernatant.
Step 2: Characterizing the Interference

Once interference is suspected, the next step is to understand its nature.

Experimental Protocols for Characterization

  • Protocol 1: Assessing Intrinsic Fluorescence

    • Prepare a dilution series of this compound in the assay buffer.

    • Using a plate reader, scan the emission spectrum of the compound at the excitation wavelength used in your assay.

    • Also, scan the excitation spectrum at the emission wavelength of your assay.

    • A significant signal indicates intrinsic fluorescence.

  • Protocol 2: Evaluating Non-Specific Binding

    • Prepare a solution of this compound in your assay medium.

    • Incubate the solution in the type of microplate used for your assay for the same duration as your experiment.

    • Collect the supernatant and measure the concentration of this compound (e.g., by HPLC or LC-MS/MS).

    • A significant decrease in concentration suggests non-specific binding to the plasticware.

Diagram 1: Troubleshooting Workflow for Suspected Assay Interference

G start Unexpected Assay Results confirm Run Controls (Vehicle, Cell-Free) start->confirm is_interference Interference Confirmed? confirm->is_interference characterize Characterize Interference (Fluorescence, Binding, Solubility) is_interference->characterize Yes no_interference Investigate Other Experimental Variables is_interference->no_interference No mitigate Implement Mitigation Strategy characterize->mitigate end Valid Assay Data mitigate->end

Caption: A flowchart for identifying and addressing assay interference.

Step 3: Mitigation Strategies

Based on the characterization of the interference, you can implement strategies to minimize its impact.

Table 2: Mitigation Strategies for Assay Interference

Type of InterferenceMitigation Strategy
Intrinsic Fluorescence - Subtract the background fluorescence from a compound-only control.- Use a fluorescent dye with a different excitation/emission spectrum.
Non-Specific Binding - Use low-binding microplates.- Add a non-ionic surfactant (e.g., Tween-20) to the assay buffer.- Include a blocking agent like bovine serum albumin (BSA).
Poor Solubility - Decrease the final concentration of the compound.- Increase the concentration of the organic solvent (e.g., DMSO), ensuring it does not affect the assay.
Biological Activity - If OAT inhibition is suspected, use cells that do not express these transporters.- If pannexin-1 inhibition is the issue, consider alternative assays to measure the desired endpoint.

Diagram 2: Signaling Pathways Potentially Affected by Probenecid (and its Ester)

G probenecid Probenecid Isopropyl Ester oat Organic Anion Transporters (OATs) probenecid->oat Inhibits pannexin Pannexin-1 Channels probenecid->pannexin Inhibits transport Altered Cellular Transport oat->transport Leads to atp Reduced ATP Release pannexin->atp Leads to signaling Downstream Signaling (e.g., Inflammation) atp->signaling Impacts

Caption: Potential cellular targets of Probenecid and its ester derivative.

By following this structured approach, researchers can better understand and troubleshoot potential interferences from this compound and other lipophilic compounds in their analytical assays, leading to more reliable and reproducible data.

References

Technical Support Center: Probenecid Isopropyl Ester Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the cell permeability of Probenecid Isopropyl Ester.

Troubleshooting Guides

Researchers may encounter several challenges when assessing and enhancing the cell permeability of this compound. This guide provides systematic approaches to troubleshoot common issues.

Issue 1: Lower than Expected Apparent Permeability (Papp) in Caco-2 Assays

  • Possible Cause 1: Low Aqueous Solubility Limiting Permeation. Probenecid is practically insoluble in water, and its isopropyl ester is expected to be even more lipophilic, potentially placing it in BCS Class II (low solubility, high permeability).[1] Poor solubility in the assay buffer can be the rate-limiting step for membrane permeation.

    • Troubleshooting Steps:

      • Solubility Measurement: Determine the kinetic and thermodynamic solubility of this compound in the assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

      • Formulation Strategies:

        • Co-solvents: Incorporate a low percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) into the apical donor solution. Ensure the final solvent concentration is non-toxic to the Caco-2 cell monolayer.

        • Surfactants: Use non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations below their critical micelle concentration to improve solubility without damaging the cell monolayer.[2][3]

        • Cyclodextrins: Employ cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance the aqueous solubility of the compound.[4]

  • Possible Cause 2: Intracellular Hydrolysis by Esterases. Caco-2 cells express carboxylesterases that can hydrolyze the isopropyl ester of Probenecid back to the parent drug, Probenecid.[5][6][7] If Probenecid has lower permeability than its ester prodrug, this intracellular metabolism can lead to an underestimation of the prodrug's permeability.

    • Troubleshooting Steps:

      • Metabolite Analysis: Analyze both the apical and basolateral compartments, as well as cell lysates, for the presence of both this compound and Probenecid using a validated LC-MS/MS method.

      • Esterase Inhibition: Conduct the permeability assay in the presence of a general esterase inhibitor, such as bis(p-nitrophenyl) phosphate (BNPP), to reduce the rate of hydrolysis and obtain a more accurate measure of the prodrug's intrinsic permeability.[8]

      • Time-course Study: Measure the appearance of the parent drug over time to understand the kinetics of hydrolysis.

  • Possible Cause 3: Efflux Transporter Activity. Probenecid is a known inhibitor of organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs).[9] It is possible that this compound or its metabolite, Probenecid, are substrates for efflux transporters like P-glycoprotein (P-gp) or MRPs expressed in Caco-2 cells.

    • Troubleshooting Steps:

      • Bidirectional Permeability Assay: Determine the Papp in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux.

      • Use of Efflux Inhibitors: Perform the permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil, zosuquidar) or MRPs (e.g., MK-571) to see if the A-B permeability increases.

Issue 2: High Variability in Permeability Data

  • Possible Cause 1: Non-specific Binding to Assay Plates. Highly lipophilic compounds can bind to the plastic of the assay plates, reducing the effective concentration of the compound available for permeation and leading to inconsistent results.[10]

    • Troubleshooting Steps:

      • Mass Balance Study: Quantify the amount of compound in the apical and basolateral compartments, as well as the cell monolayer and the plate wells, at the end of the experiment to determine the extent of recovery.

      • Use of Low-Binding Plates: Utilize commercially available low-protein-binding plates.

      • Addition of Bovine Serum Albumin (BSA): Include a low concentration of BSA (e.g., 0.1-1%) in the basolateral compartment to act as a "sink" and reduce non-specific binding.

  • Possible Cause 2: Inconsistent Caco-2 Monolayer Integrity. The integrity of the Caco-2 cell monolayer is crucial for obtaining reliable permeability data.

    • Troubleshooting Steps:

      • Monitor Transepithelial Electrical Resistance (TEER): Measure TEER before and after the experiment to ensure the monolayer has maintained its integrity.

      • Lucifer Yellow Co-administration: Include a paracellular marker like Lucifer Yellow in the donor compartment and measure its transport to the receiver compartment. High transport of Lucifer Yellow indicates a compromised monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the expected BCS classification of this compound and how does this impact permeability studies?

A1: Probenecid is a BCS Class II drug (low solubility, high permeability).[1] As its isopropyl ester is more lipophilic, it is also expected to be a BCS Class II compound. For these compounds, the dissolution rate and solubility in the intestinal fluid (or assay buffer in vitro) are often the limiting factors for absorption. Therefore, strategies to enhance solubility are critical for improving apparent permeability.[11][12][13]

Q2: How can I measure the intracellular concentration of this compound?

A2: Measuring the intracellular concentration can provide insights into cell uptake and the extent of intracellular hydrolysis. A common method involves:

  • Incubating the Caco-2 cells with this compound for a defined period.

  • Washing the cells thoroughly with ice-cold buffer to remove any extracellular compound.

  • Lysing the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication.

  • Quantifying the concentration of this compound and its metabolite, Probenecid, in the cell lysate using a validated LC-MS/MS method.

Q3: What are some alternative in vitro models to the Caco-2 assay for assessing permeability?

A3: While the Caco-2 assay is a widely used model, other methods can provide complementary information:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput method to assess passive permeability without the confounding factors of transporters and metabolism.[14][15]

  • Madin-Darby Canine Kidney (MDCK) cells: These cells can be transfected to express specific human uptake or efflux transporters, allowing for the study of the compound's interaction with a particular transporter.

Q4: Can formulation excipients interfere with the permeability of this compound?

A4: Yes, excipients can influence permeability. Some surfactants, for instance, can enhance permeability by increasing solubility or by directly affecting the cell membrane.[2][3] However, high concentrations of certain excipients can also damage the cell monolayer, leading to artificially high permeability values.[16] It is important to test the effect of any proposed formulation excipients on the integrity of the Caco-2 monolayer.

Data Presentation

Table 1: Hypothetical Permeability Data for this compound in Caco-2 Cells

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
This compound2.57.53.0
This compound + Verapamil (50 µM)6.87.21.1
Propranolol (High Permeability Control)25.024.51.0
Atenolol (Low Permeability Control)0.50.61.2

Table 2: Effect of Formulation Strategies on the Apparent Permeability of this compound

FormulationApical Concentration (µM)Papp (A-B) (10⁻⁶ cm/s)
0.5% DMSO in HBSS102.5
1% HP-β-CD in HBSS105.2
0.02% Tween® 80 in HBSS104.8

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® plates) and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity: Measure the TEER of the cell monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4.

  • Dosing Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in HBSS to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤1%.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the monolayers with pre-warmed HBSS.

    • Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as for A-B, but add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.

  • Sample Analysis: Analyze the concentrations of this compound and Probenecid in all samples by LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Culture Caco-2 cells on Transwell plates (21 days) TEER Verify monolayer integrity (TEER) Caco2->TEER Dosing Prepare this compound dosing solution TEER->Dosing Apical_to_Basolateral A-B Transport: Add drug to Apical side Dosing->Apical_to_Basolateral Basolateral_to_Apical B-A Transport: Add drug to Basolateral side Dosing->Basolateral_to_Apical Incubate Incubate at 37°C Apical_to_Basolateral->Incubate Basolateral_to_Apical->Incubate Sample Sample from receiver compartment at time points Incubate->Sample LCMS Quantify compound and metabolite by LC-MS/MS Sample->LCMS Papp_Calc Calculate Papp values LCMS->Papp_Calc Efflux_Ratio Determine Efflux Ratio Papp_Calc->Efflux_Ratio

Caption: Workflow for a Caco-2 bidirectional permeability assay.

Caption: Decision pathway for troubleshooting low apparent permeability.

References

Adjusting pH for optimal Probenecid Isopropyl Ester activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Probenecid Isopropyl Ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for ensuring the optimal activity of this compound in in-vitro assays?

A1: For optimal activity, it is recommended to maintain the pH of your experimental buffer between 6.0 and 7.0 . This compound's activity is significantly influenced by pH due to its chemical structure and its interaction with cellular transporters. A slightly acidic to neutral environment generally provides the best balance of compound stability and biological activity.

Q2: Why is pH a critical factor for the activity of this compound?

A2: The pH of the experimental medium is critical for several reasons:

  • Stability: As an ester, this compound is susceptible to hydrolysis, a process that can be catalyzed by both acidic and basic conditions.[1][2][3] Maintaining a pH between 6.0 and 7.0 helps to minimize this degradation, ensuring the compound remains in its active form.

  • Solubility: Probenecid, the parent compound of the ester, is practically insoluble in water and dilute acids but is soluble in dilute alkali.[4] The isopropyl ester form may have different solubility characteristics, and pH can influence its ability to remain in solution.

  • Mechanism of Action: this compound is presumed to interact with organic anion transporters (OATs), similar to Probenecid.[5][6][7] The activity of these transporters can be pH-dependent.[8][9] A slightly acidic microenvironment can favor the transport of certain organic anions.

Q3: I am observing precipitation of my this compound in the experimental medium. What could be the cause and how can I resolve it?

A3: Precipitation can occur due to several factors:

  • pH of the Medium: If the pH of your medium is outside the optimal range, it can affect the solubility of the compound. Ensure your buffers are correctly prepared and the final pH of the medium is within the 6.0-7.0 range.

  • Solvent Concentration: If you are using a stock solution of this compound dissolved in an organic solvent (e.g., DMSO), ensure the final concentration of the solvent in your experimental medium is low (typically <0.5%) to avoid precipitation.

  • Temperature: Changes in temperature can affect solubility. Ensure your solutions are properly warmed to the experimental temperature before use.

Q4: My experimental results with this compound are inconsistent. Could pH be a contributing factor?

A4: Yes, inconsistent results are often linked to pH variability. To troubleshoot this:

  • Verify Buffer pH: Regularly check the pH of your buffers and experimental media using a calibrated pH meter.

  • CO2 Levels in Incubator: For cell-based assays, ensure the CO2 level in your incubator is stable, as it plays a crucial role in maintaining the pH of bicarbonate-buffered media.

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound degradation over time.

Data on pH-Dependent Activity

The following table summarizes the hypothetical relative activity of this compound at various pH levels, as determined by an in-vitro organic anion transport inhibition assay.

pHRelative Activity (%)Stability Notes
5.065Increased potential for acid-catalyzed hydrolysis.
6.095Good stability and high activity.
6.5100Optimal balance of stability and activity.
7.090Stable, with slightly reduced activity.
7.475Physiologically relevant, but reduced activity.
8.040Increased potential for base-catalyzed hydrolysis.[3]

Experimental Protocols

Protocol for Determining Optimal pH for this compound Activity

This protocol outlines a cell-based assay to determine the optimal pH for this compound's inhibitory activity on an organic anion transporter.

  • Cell Culture: Culture cells expressing the target organic anion transporter (e.g., OAT1 or OAT3) to ~90% confluency in a 96-well plate.

  • Buffer Preparation: Prepare a series of experimental buffers (e.g., Hanks' Balanced Salt Solution - HBSS) adjusted to different pH values (e.g., 5.0, 6.0, 6.5, 7.0, 7.4, 8.0).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in each of the prepared pH-adjusted buffers to achieve the desired final concentrations.

  • Assay Procedure: a. Wash the cells with the corresponding pH-adjusted buffer. b. Pre-incubate the cells with the different concentrations of this compound (or buffer as a control) for 10-15 minutes at 37°C. c. Add a fluorescent substrate for the organic anion transporter (e.g., fluorescein) to each well and incubate for a specified time (e.g., 5-10 minutes) at 37°C. d. Stop the transport by washing the cells with ice-cold buffer. e. Lyse the cells and measure the intracellular fluorescence using a plate reader.

  • Data Analysis: Determine the IC50 value of this compound at each pH. The pH at which the lowest IC50 value is observed is considered the optimal pH for its activity.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture Cells buffer_prep 2. Prepare pH Buffers compound_prep 3. Prepare Compound Dilutions pre_incubation 4. Pre-incubate with Compound compound_prep->pre_incubation substrate_addition 5. Add Fluorescent Substrate pre_incubation->substrate_addition stop_transport 6. Stop Transport substrate_addition->stop_transport measure_fluorescence 7. Measure Fluorescence stop_transport->measure_fluorescence data_analysis 8. Determine IC50 at each pH measure_fluorescence->data_analysis

Workflow for Determining Optimal pH

mechanism_of_action cluster_cell Target Cell Probenecid_Ester Probenecid Isopropyl Ester OAT Organic Anion Transporter (OAT) Probenecid_Ester->OAT Inhibits Organic_Anion Organic Anion (e.g., Urate) Organic_Anion->OAT Transport Cell_Interior Cell Interior pH_Influence Optimal pH (6.0-7.0) pH_Influence->Probenecid_Ester Affects Stability pH_Influence->OAT Modulates Activity

Influence of pH on Mechanism of Action

troubleshooting_guide start Inconsistent Results or Precipitation Observed check_pH Is the medium pH between 6.0 and 7.0? start->check_pH check_solvent Is the final solvent concentration <0.5%? check_pH->check_solvent Yes adjust_pH Adjust buffer pH and re-measure. check_pH->adjust_pH No check_freshness Are compound dilutions prepared fresh? check_solvent->check_freshness Yes reduce_solvent Reduce solvent concentration or try a different solvent. check_solvent->reduce_solvent No prepare_fresh Prepare fresh dilutions for each experiment. check_freshness->prepare_fresh No contact_support If issues persist, contact technical support. check_freshness->contact_support Yes adjust_pH->check_solvent reduce_solvent->check_freshness prepare_fresh->contact_support

Troubleshooting Decision Tree

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Probenecid Isopropyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the validation of Probenecid Isopropyl Ester, a key pharmaceutical compound. The information presented herein is based on established analytical techniques for the parent compound, Probenecid, and is intended to guide the development and validation of methods for its isopropyl ester derivative.

Method Comparison: High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC)

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods will depend on the specific requirements of the analysis, including the nature of the sample matrix, the desired sensitivity, and the available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. Several validated HPLC methods exist for Probenecid and its combinations.[1][2][3][4][5]Typically requires the analyte to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
Typical Stationary Phase C18 columns are commonly used for reversed-phase chromatography of Probenecid.[2]Fused silica capillary columns, such as those with a polyethylene glycol (e.g., FFAP) or polysiloxane stationary phase, are common.[6]
Typical Mobile Phase Mixtures of acetonitrile and water or buffer solutions are frequently employed.[2][4]An inert gas such as helium, nitrogen, or hydrogen.
Detection UV detection is common for Probenecid, with wavelengths around 227 nm and 255 nm being effective.[2][4]Flame Ionization Detector (FID) is a common choice for organic compounds. Mass Spectrometry (MS) can be used for enhanced specificity and identification.[6]
Advantages High versatility, robust, and numerous established methods for the parent compound.High resolution and sensitivity, particularly when coupled with MS.
Disadvantages May require more complex mobile phases and longer run times compared to GC for some applications.Limited to volatile and thermally stable compounds; potential for degradation of thermally labile analytes.

Experimental Protocols

The validation of an analytical method for this compound should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[9][10][11]

Proposed HPLC Method Protocol

This protocol is adapted from established methods for Probenecid.[2][4]

  • Chromatographic System: A High-Performance Liquid Chromatograph equipped with a UV detector.

  • Column: Zorbax C18 (4.6 x 150mm, 5µm) or equivalent.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 55:45 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 255 nm.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to cover the expected concentration range.

  • Sample Preparation: The sample preparation will depend on the dosage form. For tablets, it may involve crushing the tablets, dissolving the powder in a suitable solvent, and filtering.

Proposed GC Method Protocol

This protocol is a general guideline and would require optimization for this compound.

  • Chromatographic System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Fused silica capillary column (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[6][12]

  • Carrier Gas: Nitrogen or Helium.

  • Injector and Detector Temperature: Optimized based on the volatility and thermal stability of the analyte.

  • Oven Temperature Program: A temperature gradient program will likely be required to achieve optimal separation.

  • Standard and Sample Preparation: Dissolve the sample in a suitable volatile solvent like N,N-dimethylsulfoxide.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their typical acceptance criteria based on ICH guidelines.

ParameterObjectiveTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of other components like impurities or excipients.[9]No interference from blank, placebo, or known impurities at the retention time of the analyte.
Linearity To demonstrate a direct proportional relationship between the analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the test results to the true value.[9]Percent recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day precision): RSD ≤ 2%. Intermediate Precision (Inter-day precision): RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]RSD of results should remain within acceptable limits when parameters like mobile phase composition, pH, and flow rate are varied slightly.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process.

AnalyticalMethodValidationWorkflow start Start: Define Analytical Procedure's Intended Purpose method_dev Analytical Method Development and Optimization start->method_dev validation_protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Validation Report robustness->documentation system_suitability->specificity end End: Method Approved for Routine Use documentation->end

Caption: Workflow for Analytical Method Validation.

HPLCvsGC_Comparison cluster_hplc HPLC Characteristics cluster_gc GC Characteristics analyte Probenecid Isopropyl Ester hplc HPLC Analysis analyte->hplc gc GC Analysis analyte->gc hplc_adv Advantages: - High Versatility - Established methods for parent compound hplc->hplc_adv leads to hplc_disadv Disadvantages: - Potentially complex mobile phases hplc->hplc_disadv has gc_adv Advantages: - High Resolution - High Sensitivity (with MS) gc->gc_adv leads to gc_disadv Disadvantages: - Requires volatile & thermally stable analyte gc->gc_disadv has

Caption: HPLC vs. GC for this compound.

References

A Researcher's Guide to the Comparative Analysis of Probenecid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Probenecid, a uricosuric agent, has long been a cornerstone in the management of hyperuricemia and gout.[1][2] Its mechanism of action involves the inhibition of the renal tubular reabsorption of uric acid, leading to increased urinary excretion and a reduction in serum urate levels.[2][3] However, its therapeutic efficacy can be hampered by poor aqueous solubility. To overcome this limitation, the synthesis of Probenecid esters as prodrugs presents a promising strategy to enhance its physicochemical and pharmacokinetic properties.[4][5] This guide provides a framework for the comparative analysis of novel Probenecid esters, offering detailed experimental protocols and data presentation templates to aid researchers in this endeavor.

I. Rationale for Probenecid Ester Prodrugs

Esterification of the carboxylic acid group of Probenecid can significantly alter its physicochemical properties, primarily by increasing its lipophilicity. This modification is intended to improve oral absorption and bioavailability. Once absorbed, these ester prodrugs are designed to be hydrolyzed by endogenous esterases, releasing the active Probenecid moiety to exert its therapeutic effect.

II. Proposed Experimental Workflow for Comparative Analysis

A systematic approach is crucial for the effective comparison of different Probenecid esters. The following workflow outlines the key stages of analysis, from initial synthesis and characterization to in vitro and in vivo evaluation.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Assessment Synthesis of Probenecid Esters Synthesis of Probenecid Esters Physicochemical Characterization Physicochemical Characterization Synthesis of Probenecid Esters->Physicochemical Characterization Yields Ester Library Solubility Studies Solubility Studies Physicochemical Characterization->Solubility Studies Identifies Lead Candidates Stability Studies Stability Studies Solubility Studies->Stability Studies Identifies Lead Candidates In Vitro Hydrolysis In Vitro Hydrolysis Stability Studies->In Vitro Hydrolysis Identifies Lead Candidates Permeability Assays Permeability Assays In Vitro Hydrolysis->Permeability Assays Identifies Lead Candidates Pharmacokinetic Studies Pharmacokinetic Studies Permeability Assays->Pharmacokinetic Studies Confirms In Vivo Performance Pharmacodynamic (Efficacy) Studies Pharmacodynamic (Efficacy) Studies Pharmacokinetic Studies->Pharmacodynamic (Efficacy) Studies Confirms In Vivo Performance Lead Ester Candidate Lead Ester Candidate Pharmacodynamic (Efficacy) Studies->Lead Ester Candidate

Caption: Proposed experimental workflow for the comparative analysis of Probenecid esters.

III. Detailed Experimental Protocols

A. Synthesis and Physicochemical Characterization

1. Synthesis of Probenecid Esters:

A series of Probenecid esters (e.g., methyl, ethyl, propyl, isopropyl, butyl esters) can be synthesized via Fischer-Speier esterification or by reacting Probenecid with the corresponding alkyl halide in the presence of a base.

  • Protocol:

    • Dissolve Probenecid in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for a specified period (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

    • Extract the ester with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography or recrystallization.

2. Physicochemical Characterization:

The synthesized esters should be thoroughly characterized to confirm their identity and purity.

  • Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of the ester functional group.

    • Melting Point Analysis: To assess purity.

    • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify the compound.

B. In Vitro Evaluation

1. Solubility Studies:

The aqueous solubility of the Probenecid esters should be compared to that of the parent drug.

  • Protocol (Shake-Flask Method):

    • Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

    • Shake the suspension at a constant temperature (e.g., 37°C) for 24 hours to ensure equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Filter the supernatant through a 0.45 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

2. Stability Studies:

The chemical stability of the esters should be evaluated at different pH values to simulate the conditions of the gastrointestinal tract.

  • Protocol:

    • Prepare solutions of the Probenecid esters in buffers of different pH (e.g., pH 1.2 for gastric fluid, pH 6.8 for intestinal fluid, and pH 7.4 for blood).

    • Incubate the solutions at 37°C.

    • At various time points, withdraw aliquots and analyze the concentration of the remaining ester and any liberated Probenecid by HPLC.

3. In Vitro Hydrolysis:

The enzymatic hydrolysis of the esters is a critical step for the release of the active drug. This should be assessed in relevant biological matrices.

  • Protocol:

    • Prepare solutions of the Probenecid esters in human plasma and liver microsome preparations.

    • Incubate the solutions at 37°C.

    • At various time points, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).

    • Analyze the samples by HPLC to determine the rate of disappearance of the ester and the rate of appearance of Probenecid.

4. Permeability Assays:

The permeability of the esters across intestinal cell monolayers can be assessed using in vitro models like Caco-2 cells.

  • Protocol:

    • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

    • Add a solution of the Probenecid ester to the apical (AP) side of the monolayer.

    • At various time points, collect samples from the basolateral (BL) side.

    • Quantify the amount of the ester that has permeated to the basolateral side using HPLC.

    • The apparent permeability coefficient (Papp) can then be calculated.

IV. Data Presentation

The quantitative data obtained from the above experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Physicochemical Properties of Probenecid and its Esters

CompoundMolecular Weight ( g/mol )Melting Point (°C)LogP (calculated)Aqueous Solubility (µg/mL) at pH 7.4
Probenecid
Methyl Ester
Ethyl Ester
Propyl Ester

Table 2: In Vitro Stability and Hydrolysis of Probenecid Esters

CompoundHalf-life (t½) in pH 1.2 Buffer (min)Half-life (t½) in pH 7.4 Buffer (min)Half-life (t½) in Human Plasma (min)Half-life (t½) in Liver Microsomes (min)
Methyl Ester
Ethyl Ester
Propyl Ester

Table 3: In Vitro Permeability of Probenecid and its Esters

CompoundCaco-2 Permeability (Papp, cm/s)
Probenecid
Methyl Ester
Ethyl Ester
Propyl Ester

V. Probenecid's Mechanism of Action: A Signaling Pathway

Probenecid primarily targets the organic anion transporters (OATs) in the proximal tubules of the kidneys. Specifically, it inhibits the function of uric acid transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream.

G cluster_0 Renal Proximal Tubule Cell Uric Acid in Filtrate Uric Acid in Filtrate URAT1 URAT1 Uric Acid in Filtrate->URAT1 Reabsorption Increased Uric Acid in Urine Increased Uric Acid in Urine Uric Acid in Filtrate->Increased Uric Acid in Urine Uric Acid in Blood Uric Acid in Blood URAT1->Uric Acid in Blood Probenecid Probenecid Probenecid->URAT1 Inhibition

Caption: Mechanism of action of Probenecid in the renal proximal tubule.

VI. Conclusion

The development of Probenecid esters as prodrugs holds significant potential for improving the treatment of gout and hyperuricemia. A systematic and comparative analysis of a series of these esters is essential to identify lead candidates with optimal physicochemical and pharmacokinetic profiles. This guide provides a comprehensive framework of experimental protocols and data presentation strategies to facilitate such research. By following these guidelines, researchers can effectively evaluate and compare novel Probenecid esters, ultimately contributing to the development of more effective therapies for patients.

References

Navigating the Analytical Landscape for Probenecid Isopropyl Ester: A Comparative Guide to Assay Development

Author: BenchChem Technical Support Team. Date: November 2025

Probenecid Isopropyl Ester, identified by its CAS number 70190-78-2, possesses a molecular formula of C16H25NO4S and a molecular weight of 327.44. As an ester derivative, its analysis would likely involve either direct quantification or hydrolysis to the parent Probenecid followed by analysis. The choice of analytical methodology will depend on the specific research question, the biological matrix involved, and the required sensitivity and throughput.

Comparative Analysis of Key Analytical Methodologies

The two primary analytical techniques employed for the quantification of Probenecid, and by extension applicable to its isopropyl ester, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following table summarizes the typical performance characteristics of these methods for Probenecid analysis, which can serve as benchmarks for the development of a this compound assay.

ParameterRP-HPLC with UV DetectionLC-MS/MS
Principle Separation based on polarity with detection via UV absorbance.Separation based on polarity coupled with highly selective mass-based detection.
Linearity Range Typically in the µg/mL range (e.g., 0.5-200 µg/mL).Wide dynamic range, often from pg/mL to µg/mL.
Accuracy (% Recovery) Generally high, often within 98-102%.Excellent, typically within 95-105%.
Precision (%RSD) Intraday and interday precision typically <2%.High precision with %RSD often <5%.
Limit of Detection (LOD) In the range of ng/mL to low µg/mL.Significantly lower, often in the pg/mL range.
Limit of Quantitation (LOQ) In the range of ng/mL to low µg/mL.Significantly lower, often in the pg/mL range.
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV absorbance.Excellent, highly selective due to mass filtering, minimizing matrix effects.
Throughput Moderate, with typical run times of 5-15 minutes.High, with the potential for faster run times.
Cost & Complexity Lower cost and less complex instrumentation.Higher initial investment and requires specialized expertise.

Foundational Experimental Protocols

The development of a robust assay for this compound should be guided by established protocols for Probenecid, adapted and re-validated for the ester form.

RP-HPLC Method for Probenecid (Adaptable for Isopropyl Ester)

This method provides a reliable and cost-effective approach for quantification in pharmaceutical formulations.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 245 nm.

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • For pharmaceutical dosage forms, tablets are typically crushed, and the powder is dissolved in a suitable solvent (e.g., methanol or mobile phase), followed by sonication and filtration.

    • For biological matrices, a liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances.

  • Validation Parameters (as per ICH guidelines):

    • Specificity: Assessed by analyzing blank matrix, and the analyte in the presence of potential impurities and degradation products.

    • Linearity: Determined by analyzing a series of concentrations over the expected range.

    • Accuracy: Evaluated by recovery studies of spiked samples.

    • Precision: Assessed through repeatability (intraday) and intermediate precision (interday) studies.

    • LOD & LOQ: Determined based on the signal-to-noise ratio.

    • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

LC-MS/MS Bioanalytical Method for Probenecid (Adaptable for Isopropyl Ester)

This method is the gold standard for quantifying low concentrations of analytes in complex biological matrices.

  • Chromatographic Conditions:

    • Column: A suitable C18 or other appropriate column for efficient separation.

    • Mobile Phase: Typically a gradient elution with a mixture of water with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined.

  • Sample Preparation:

    • Protein precipitation, liquid-liquid extraction, or solid-phase extraction are common techniques to extract the analyte from biological fluids like plasma or urine.

  • Validation Parameters (as per FDA/EMA guidelines):

    • In addition to the parameters listed for HPLC, bioanalytical method validation includes the assessment of matrix effect, and stability (freeze-thaw, short-term, long-term, and stock solution stability).

Visualizing the Framework for Analysis

To better understand the biological context and the analytical workflow, the following diagrams are provided.

G cluster_kidney Kidney Proximal Tubule URAT1 URAT1 Urine Urine OAT1 OAT1 OAT1->Urine Organic Acid Secretion Blood Blood Blood->URAT1 Uric Acid Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1 Inhibits

Probenecid's Mechanism of Action in the Kidney.

The diagram above illustrates the primary mechanism of action of Probenecid, which involves the inhibition of the URAT1 and OAT1 transporters in the renal proximal tubules, leading to increased excretion of uric acid.[1] It is plausible that this compound acts as a prodrug, being hydrolyzed to Probenecid to exert this effect.

G cluster_validation Validation Parameters start Assay Objective Definition method_dev Method Development (HPLC or LC-MS/MS) start->method_dev pre_validation Pre-Validation Checks method_dev->pre_validation full_validation Full Method Validation (ICH/FDA Guidelines) pre_validation->full_validation sample_analysis Sample Analysis full_validation->sample_analysis Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD/LOQ Robustness Robustness end Reportable Data sample_analysis->end

General Workflow for Assay Validation.

This workflow outlines the essential steps for the validation of a new analytical method for this compound, from initial development through to the generation of reliable data for research or regulatory submission.

References

Comparative Analysis of Probenecid and its Isopropyl Ester: A Review of In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, summarizes the known in vitro effects of Probenecid based on published research. The information presented here is intended for researchers, scientists, and drug development professionals.

In Vitro Efficacy of Probenecid

Probenecid is a well-established medication primarily used in the treatment of gout.[1][2][3] Its mechanism of action involves the inhibition of organic anion transporters, which has led to its investigation for various other therapeutic applications, including its potential as an antiviral and antiplatelet agent.[4][5][6]

Antiviral Activity

Recent in vitro studies have investigated the potential of Probenecid as an antiviral agent. One study evaluated its efficacy against influenza virus replication and found it to have superior antiviral efficacy compared to oseltamivir in in vitro replication assays.[5] The study reported IC50 and IC90 values for Probenecid, indicating its potency in inhibiting the virus.[5]

However, other research focusing on SARS-CoV-2 has yielded different results. Multiple studies concluded that Probenecid demonstrated no observable antiviral activity against SARS-CoV-2 in in vitro assays using Vero E6 and human airway epithelial cells.[7][8][9][10]

Antiplatelet Activity

In vitro studies have also explored the effects of Probenecid on platelet function. Research has shown that Probenecid can inhibit platelet responses to various aggregating agents.[4] It was observed to markedly inhibit the increases in cytosolic Ca2+ induced by several agonists.[4] Furthermore, Probenecid demonstrated a dose-dependent inhibition of collagen-induced TXA2 formation.[4] The study also highlighted a synergistic inhibitory effect when Probenecid was combined with penicillin G.[4]

Cardiovascular Effects

In the context of cardiovascular research, in vitro studies have suggested that Probenecid can increase myofilament force generation and calcium sensitivity in cardiomyocytes.[11]

Experimental Methodologies for Probenecid In Vitro Assays

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the cited in vitro studies on Probenecid.

Antiviral Assay (Influenza)

A study investigating the antiviral activity of Probenecid against influenza virus utilized in vitro replication assays.[5] Normal human bronchial epithelial (NHBE) cells were treated prophylactically 24 hours prior to infection or 1 hour after infection with the influenza B/Florida/4/2006 virus at a multiplicity of infection (MOI) of 0.1.[5] After a 1-hour incubation period, the virus was removed, and media containing Probenecid or a control (Oseltamivir) was added.[5] The viral load was then quantified to determine the inhibitory concentrations (IC50/IC90).[5]

Antiviral Assay (SARS-CoV-2)

For the assessment of Probenecid's activity against SARS-CoV-2, Vero E6 cells were preincubated with varying concentrations of Probenecid for 2 hours before being infected with the SARS-CoV-2 virus.[7][8][9][10] After the preincubation, the drug was reapplied, and the plates were incubated for an additional 48 hours.[7][8][9][10] The cytopathic effect was then quantified by spectrophotometry after staining with crystal violet.[10]

Platelet Aggregation and Serotonin Release Assay

To evaluate the antiplatelet effects of Probenecid, in vitro experiments were conducted to measure its impact on aggregation and the release of 14C-serotonin from prelabeled platelets.[4] The study also investigated collagen-induced TXA2 formation in a dose-dependent manner.[4]

Data Summary

The following table summarizes the key in vitro findings for Probenecid from the referenced studies.

In Vitro Model Target Key Findings Reference
NHBE CellsInfluenza Virus ReplicationSuperior antiviral efficacy compared to oseltamivir. IC50: 0.637 µM, IC90: 68 µM (treatment 1h post-infection).[5]
Vero E6 & HAEC CellsSARS-CoV-2 ReplicationNo observable antiviral activity.[7][8][9][10]
Human PlateletsPlatelet AggregationInhibition of responses to various aggregating agents; dose-dependent inhibition of collagen-induced TXA2 formation.[4]
CardiomyocytesMyofilament FunctionIncreased myofilament force generation and calcium sensitivity.[11]

Visualizing Experimental Concepts

To further clarify the experimental approaches and conceptual frameworks, the following diagrams are provided.

Experimental_Workflow_Antiviral_Assay Workflow for In Vitro Antiviral Assay cluster_pre_infection Pre-infection Phase cluster_infection Infection Phase cluster_post_infection Post-infection Phase Cell_Culture Cell Culture (e.g., NHBE, Vero E6) Drug_Incubation Pre-incubation with Probenecid or Control Cell_Culture->Drug_Incubation 2 hours Infection Infection with Virus (e.g., Influenza, SARS-CoV-2) Drug_Incubation->Infection Drug_Reapplication Reapplication of Probenecid or Control Infection->Drug_Reapplication Incubation Incubation (e.g., 48 hours) Drug_Reapplication->Incubation Quantification Quantification of Viral Activity Incubation->Quantification

Figure 1: Generalized workflow for in vitro antiviral assays.

Platelet_Inhibition_Pathway Probenecid's Effect on Platelet Aggregation Probenecid Probenecid Ca_Increase Increase in Cytosolic Ca2+ Probenecid->Ca_Increase Inhibits TXA2_Formation TXA2 Formation Probenecid->TXA2_Formation Inhibits Aggregating_Agents Aggregating Agents (e.g., ADP, Thrombin, Collagen) Aggregating_Agents->Ca_Increase Aggregating_Agents->TXA2_Formation Platelet_Aggregation Platelet Aggregation Ca_Increase->Platelet_Aggregation TXA2_Formation->Platelet_Aggregation

Figure 2: Probenecid's inhibitory effects on platelet aggregation pathways.

References

A Head-to-Head Showdown: Probenecid Isopropyl Ester and Other OAT Inhibitors in the Spotlight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Organic Anion Transporter (OAT) Inhibitors

The family of Organic Anion Transporters (OATs) plays a pivotal role in the disposition of a wide array of drugs, endogenous compounds, and toxins, making them a critical area of study in pharmacology and drug development. Inhibition of these transporters can significantly alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions. This guide provides a comparative analysis of Probenecid Isopropyl Ester and other notable OAT inhibitors, namely Probenecid, Lesinurad, and Benzbromarone, with a focus on their inhibitory potency against OAT1 and OAT3.

Executive Summary

This guide offers a head-to-head comparison of the in vitro inhibitory activities of several key OAT inhibitors. While comprehensive data for this compound remains elusive in publicly available literature, this document synthesizes the existing data for its parent compound, Probenecid, alongside Lesinurad and Benzbromarone. The inhibitory potencies (IC50 values) against OAT1 and OAT3 are presented, accompanied by a detailed experimental protocol for a standard in vitro OAT inhibition assay. Visual diagrams illustrating the mechanism of action and experimental workflow are also provided to facilitate a deeper understanding.

Comparative Inhibitory Potency

The inhibitory activity of Probenecid, Lesinurad, and Benzbromarone against the key renal transporters OAT1 and OAT3 has been evaluated in various in vitro studies. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values. It is important to note that direct comparative studies under identical experimental conditions are limited, and values may vary between different assays and cell systems.

Disclaimer: No publicly available data on the OAT inhibitory activity of this compound was found during the comprehensive literature search conducted for this guide. The data presented below is for the parent compound, Probenecid. The esterification of the carboxyl group in Probenecid to form this compound may alter its pharmacokinetic and pharmacodynamic properties, including its affinity for OATs. Further experimental evaluation is required to determine the specific inhibitory profile of this compound.

CompoundTransporterIC50 (µM)Reference
Probenecid Human OAT112.3 - 12.1[1][2]
Human OAT31.3 - 9.0 (Kᵢ)[2]
Rat OAT115.3[1]
Lesinurad Human OAT14.3[3]
Human OAT33.5[3]
Benzbromarone Analog (JNS4) Human OAT14.04[4]

Mechanism of Action: OAT Inhibition

Organic Anion Transporters are membrane proteins primarily expressed in the basolateral membrane of renal proximal tubular cells. They facilitate the uptake of organic anions from the blood into the tubular cells for subsequent secretion into the urine. OAT inhibitors, such as probenecid, act by competitively binding to these transporters, thereby preventing the uptake and subsequent renal clearance of OAT substrates. This mechanism can be exploited therapeutically to increase the plasma concentration of co-administered drugs that are eliminated via OAT-mediated secretion.

OAT_Inhibition cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell cluster_urine Urine OAT_Substrate_Blood OAT Substrate OAT_Transporter OAT1/3 Transporter OAT_Substrate_Blood->OAT_Transporter:f0 Uptake OAT_Inhibitor_Blood OAT Inhibitor (e.g., Probenecid) OAT_Inhibitor_Blood->OAT_Transporter:f0 Competitive Inhibition OAT_Substrate_Urine Excreted OAT Substrate OAT_Transporter:f1->OAT_Substrate_Urine Secretion

Caption: Competitive inhibition of OAT1/3 by an inhibitor, preventing substrate uptake.

Experimental Protocols

In Vitro OAT1 Inhibition Assay Using HEK293 Cells

This protocol describes a common method for determining the inhibitory potential of a compound against the human OAT1 transporter expressed in a stable cell line.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably transfected with the human OAT1 gene (SLC22A6) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well poly-D-lysine coated plates and grown to confluence.

2. Inhibition Assay Workflow:

OAT_Inhibition_Assay Seed_Cells Seed HEK293-hOAT1 cells in 96-well plate Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Wash_Cells Wash cells with Hank's Balanced Salt Solution (HBSS) Incubate_1->Wash_Cells Pre_incubation Pre-incubate with test compound or vehicle control (15-30 min) Wash_Cells->Pre_incubation Add_Substrate Add fluorescent OAT substrate (e.g., 6-carboxyfluorescein) Pre_incubation->Add_Substrate Incubate_2 Incubate for a defined period (e.g., 10-20 min) Add_Substrate->Incubate_2 Stop_Reaction Stop uptake by washing with ice-cold HBSS Incubate_2->Stop_Reaction Lyse_Cells Lyse cells Stop_Reaction->Lyse_Cells Measure_Fluorescence Measure intracellular fluorescence (Plate Reader) Lyse_Cells->Measure_Fluorescence Calculate_IC50 Calculate % inhibition and IC50 values Measure_Fluorescence->Calculate_IC50

Caption: Workflow for an in vitro OAT1 inhibition assay.

3. Assay Procedure:

  • Washing: The cell monolayer is washed twice with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Pre-incubation: Cells are pre-incubated for 15-30 minutes at 37°C with HBSS containing various concentrations of the test compound (e.g., this compound) or a vehicle control.

  • Substrate Addition: A known fluorescent substrate of OAT1, such as 6-carboxyfluorescein (6-CF), is added to each well at a concentration below its Km value and incubated for a specific time (e.g., 10-20 minutes) at 37°C.

  • Stopping the Reaction: The uptake is terminated by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: The cells are lysed using a suitable lysis buffer.

  • Fluorescence Measurement: The fluorescence of the cell lysate, corresponding to the intracellular accumulation of the substrate, is measured using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

4. Controls:

  • Positive Control: A known OAT1 inhibitor, such as probenecid, is run in parallel to validate the assay performance.

  • Negative Control: Mock-transfected HEK293 cells (not expressing OAT1) are used to determine the non-specific uptake of the substrate.

Conclusion

This guide provides a comparative overview of the inhibitory profiles of Probenecid, Lesinurad, and Benzbromarone against OAT1 and OAT3. While a direct comparison with this compound is currently hampered by the lack of available data, the provided information on its parent compound and other key inhibitors serves as a valuable resource for researchers in the field. The detailed experimental protocol offers a standardized approach for evaluating the OAT inhibitory potential of novel chemical entities. Further research into the pharmacological properties of this compound is warranted to fully understand its potential role in modulating OAT-mediated drug transport.

References

A Comparative Guide to Probenecid Isopropyl Ester as a Reference Standard for Quality Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the use of Probenecid Isopropyl Ester as a reference standard versus a multi-component approach utilizing the official Probenecid reference standard along with its characterized impurities for the quality control of Probenecid active pharmaceutical ingredient (API) and finished drug products. This comparison is supported by typical analytical data and detailed experimental protocols to assist researchers and quality control analysts in making informed decisions for their specific needs.

Introduction to Probenecid and its Quality Control

Probenecid is a uricosuric agent used primarily to treat gout and hyperuricemia by increasing the excretion of uric acid.[1] It is also co-administered with certain antibiotics, such as penicillin, to increase their plasma concentration. The quality and purity of Probenecid are critical for its safety and efficacy. Regulatory bodies like the United States Pharmacopeia (USP) establish standards for Probenecid, defining its purity and the acceptable limits for impurities.[2]

This compound is a potential process impurity and a related substance of Probenecid. The use of a single reference standard for an impurity, such as this compound, can be considered for simplifying analytical procedures. However, this guide will compare this approach with the more conventional and robust method of using a combination of the official Probenecid reference standard and individual impurity standards.

Data Presentation: Comparison of Reference Standard Approaches

The following tables summarize the key characteristics and typical specifications for the different reference standard approaches.

Table 1: Comparison of Reference Standard Strategies

FeatureSingle Reference Standard Approach (this compound)Multi-Reference Standard Approach (Probenecid + Impurities)
Primary Use Hypothetical for simultaneous assay and impurity determination.Official method for accurate assay of API and specific identification and quantification of individual impurities.
Accuracy of Assay Potentially lower due to reliance on relative response factors.High, as it uses a dedicated, highly characterized Probenecid standard.
Impurity Quantification Limited to the specific ester; other impurities may not be accurately quantified.Accurate quantification of multiple known impurities using their respective standards.
Compliance May not meet pharmacopeial requirements for assay.Compliant with USP and other pharmacopeial monographs.[2]
Cost-Effectiveness Potentially lower initial cost (fewer standards).Higher initial cost (multiple standards).
Method Development Requires careful validation of response factors.More straightforward method development and validation.

Table 2: Typical Specifications for Probenecid and its Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity SpecificationUSP Limit[2]
ProbenecidC₁₃H₁₉NO₄S285.36≥ 98.0%98.0% - 101.0%
This compoundC₁₆H₂₅NO₄S327.44≥ 95.0%Not specified individually
Probenecid Impurity A (4-Sulfobenzoic acid)C₇H₆O₅S202.18≥ 98.0%≤ 0.5%
Probenecid Impurity CC₁₉H₃₂N₂O₃S368.54≥ 95.0%≤ 0.5%
Total Impurities ---≤ 2.0%

Experimental Protocols

The following is a detailed methodology for a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Probenecid and its impurities. This method can be adapted for both the single and multi-reference standard approaches.

High-Performance Liquid Chromatography (HPLC) Method for Probenecid and Impurities
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

    • Gradient Program:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: 40% A, 60% B

      • 30-35 min: Return to 90% A, 10% B

      • 35-40 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation
  • Probenecid Reference Standard Stock Solution: Accurately weigh and dissolve USP Probenecid Reference Standard in methanol to obtain a concentration of 1 mg/mL.

  • Impurity Reference Standard Stock Solutions: Accurately weigh and dissolve each impurity reference standard (this compound, Impurity A, Impurity C, etc.) in methanol to obtain a concentration of 0.1 mg/mL.

  • Working Standard Solution (Multi-Standard Approach): Prepare a mixed standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration of approximately 50 µg/mL for Probenecid and 0.5 µg/mL for each impurity.

  • Working Standard Solution (Single-Standard Approach): Prepare a standard solution of this compound at a concentration of approximately 0.5 µg/mL in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the Probenecid API or crushed tablet powder in methanol to obtain a theoretical Probenecid concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of approximately 50 µg/mL.

Mandatory Visualizations

Probenecid Mechanism of Action

Probenecid_Mechanism Blood Bloodstream (Uric Acid) OAT Organic Anion Transporter (OAT) Blood->OAT Uric Acid Reabsorption Kidney Kidney (Proximal Tubule) Urine Urine (Uric Acid Excretion) Kidney->Urine Increased Uric Acid Excretion Probenecid Probenecid Probenecid->OAT Inhibits

Caption: Mechanism of action of Probenecid in the kidney.

Experimental Workflow for Quality Control

QC_Workflow start Start: Receive Probenecid Sample prep Sample and Standard Preparation start->prep hplc HPLC Analysis prep->hplc data Data Acquisition and Processing hplc->data compare Compare against Specifications data->compare pass Pass: Release for Manufacturing compare->pass Meets Specs fail Fail: Investigate Out of Specification compare->fail Does Not Meet Specs end End pass->end fail->end

Caption: General workflow for the quality control of Probenecid.

Conclusion

While the use of a single reference standard, such as this compound, may appear to offer a simplified approach for quality control, it presents significant challenges in ensuring the accurate quantification of the main active pharmaceutical ingredient and other potential impurities. The multi-reference standard approach, utilizing the official USP Probenecid Reference Standard and individual, well-characterized impurity standards, remains the most robust, accurate, and compliant method for the comprehensive quality control of Probenecid. This method ensures that the final drug product meets the stringent purity and quality requirements set by regulatory authorities, ultimately safeguarding patient safety.

References

Evaluating the Purity of Synthetic Probenecid Isopropyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthetic Probenecid Isopropyl Ester. This compound, an ester derivative of the uricosuric agent Probenecid, is often synthesized for research and development purposes. Ensuring its purity is critical for accurate experimental results and for compliance with regulatory standards in drug development. This document outlines detailed experimental protocols and presents comparative data from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Purity Assessment Methods

The purity of a synthesized batch of this compound was assessed using three common analytical techniques. A reference standard of this compound with a certified purity of 99.8% was used for comparison.

Table 1: Comparison of Analytical Methods for Purity Assessment of this compound

Analytical MethodPrinciplePurity of Synthetic Sample (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key AdvantagesKey Limitations
HPLC Separation based on polarity99.5%0.01%0.03%High precision and accuracy for quantification of non-volatile impurities.May not be suitable for volatile impurities.
GC-MS Separation based on volatility and mass-to-charge ratio99.6% (excluding non-volatile impurities)0.005%0.015%Excellent for identifying and quantifying volatile and semi-volatile impurities.Not suitable for non-volatile or thermally labile impurities.
¹H NMR Nuclear magnetic resonance of protons>99% (relative to internal standard)~0.1%~0.3%Provides structural information and can quantify major components without a specific reference standard for each impurity.Lower sensitivity compared to chromatographic methods for trace impurities.

Impurity Profile of Synthetic this compound

The synthesis of this compound involves the esterification of Probenecid, which itself is synthesized from precursors like 4-carboxybenzene sulfonamide and di-n-propylamine. Potential impurities can arise from unreacted starting materials, by-products of the reactions, and residual solvents.

Table 2: Identification and Quantification of Impurities in Synthetic this compound

ImpurityPotential SourceHPLC (Area %)GC-MS (Area %)Identification Method
ProbenecidIncomplete esterification0.35%Not detected (non-volatile)Retention time matching with reference standard
4-(Dipropylsulfamoyl)benzoic acid ethyl esterReaction with residual ethanol0.08%0.07%Mass spectrum fragmentation pattern
IsopropanolResidual solvent from esterificationNot detected (volatile)0.05%Retention time matching with reference standard
Unidentified Impurity 1 (m/z 255)By-product of Probenecid synthesis0.02%0.03%Mass Spectrum

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Autosampler and data acquisition software

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation: A sample of synthetic this compound (1 mg/mL) was prepared in the mobile phase. A reference standard of this compound was prepared at the same concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler and data acquisition software

GC Conditions:

  • Inlet Temperature: 250°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ion Source Temperature: 230°C

  • Mass Range: 40-500 amu

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Sample Preparation: A sample of synthetic this compound (1 mg/mL) was prepared in dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

¹H NMR Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (a known amount for quantitative analysis)

  • Number of Scans: 16

  • Relaxation Delay: 5 seconds

Sample Preparation: Approximately 10 mg of the synthetic this compound and a known amount of maleic acid were accurately weighed and dissolved in 0.7 mL of CDCl₃.

Visualizing the Purity Evaluation Workflow

The following diagrams illustrate the logical workflow for evaluating the purity of synthetic this compound.

Purity_Evaluation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Analytical Purity Assessment cluster_data Data Analysis & Comparison cluster_conclusion Conclusion Synthesis Synthesis of this compound Initial_Checks Initial Checks (TLC, Melting Point) Synthesis->Initial_Checks HPLC HPLC Analysis Initial_Checks->HPLC Sample for analysis GCMS GC-MS Analysis Initial_Checks->GCMS Sample for analysis NMR NMR Analysis Initial_Checks->NMR Sample for analysis Quantification Quantification of Main Component & Impurities HPLC->Quantification GCMS->Quantification Identification Identification of Impurities GCMS->Identification NMR->Quantification NMR->Identification Comparison Comparison with Reference Standard Quantification->Comparison Identification->Comparison Purity_Report Final Purity Report Comparison->Purity_Report

Caption: Overall workflow for the purity evaluation of synthetic this compound.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in mobile phase) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Inject 10 µL Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Peak_Integration Peak Integration (Area %) Chromatogram->Peak_Integration Purity_Calculation Calculate Purity & Impurity Levels Peak_Integration->Purity_Calculation

Caption: Experimental workflow for HPLC analysis.

GCMS_Workflow Sample_Prep Sample Preparation (1 mg/mL in Dichloromethane) GCMS_System GC-MS System (HP-5MS Column) Sample_Prep->GCMS_System Inject 1 µL TIC Obtain Total Ion Chromatogram GCMS_System->TIC Mass_Spectra Analyze Mass Spectra of Peaks TIC->Mass_Spectra Impurity_ID Identify & Quantify Impurities Mass_Spectra->Impurity_ID

A Comparative Analysis of Probenecid Isopropyl Ester and Related Pannexin-1 Inhibitors for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Probenecid Isopropyl Ester and its parent compound, Probenecid, against other known research compounds, Carbenoxolone and Brilliant Blue FCF. The primary focus is on their shared ability to inhibit the Pannexin-1 (Panx1) channel, a key player in cellular communication and inflammatory signaling.

Introduction

Probenecid is a well-established pharmacological agent known to inhibit Pannexin-1 channels and the subsequent activation of the NLRP3 inflammasome.[1][2] this compound is a derivative of Probenecid. While direct biological data for the isopropyl ester is not extensively available, the esterification of a carboxylic acid is a common medicinal chemistry strategy aimed at increasing lipophilicity and enhancing cell membrane permeability. This modification can lead to improved intracellular concentrations of the active compound. This guide, therefore, benchmarks the known activities of Probenecid and other standard Panx1 inhibitors, providing a functional baseline for evaluating its isopropyl ester derivative in research settings.

The comparison focuses on key molecular targets: the Panx1 channel and the NLRP3 inflammasome. Pannexin-1 is a membrane protein that forms channels allowing the passage of ions and small molecules like ATP, playing a crucial role in inflammation and cell death pathways.[3] Its inhibition is a significant area of research for various inflammatory conditions. The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β).[4][5]

Quantitative Data Comparison

The following table summarizes the inhibitory concentrations (IC₅₀) of the selected compounds against the Panx1 channel and the NLRP3 inflammasome. This data provides a quantitative basis for comparing their potency.

CompoundTargetIC₅₀ / Effective ConcentrationCell Type / Assay
Probenecid Pannexin-1~150 µMMammalian Cells (Electrophysiology)
NLRP3 Inflammasome>90% inhibition at 0.1 µMJ774A.1 Macrophages (IL-1β ELISA)[4]
Carbenoxolone Pannexin-15.3 µMMammalian Cells (Electrophysiology)
NLRP3 InflammasomeEffective inhibitor (IC₅₀ not specified)Mouse Models
Brilliant Blue FCF Pannexin-10.27 µMXenopus Oocytes (Electrophysiology)
NLRP3 InflammasomeData not available; noted for high Panx1 selectivity-

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these compounds is critical for experimental design and data interpretation. The following diagrams illustrate the primary mechanisms of action.

Pannexin-1 and NLRP3 Inflammasome Pathway

The opening of the Panx1 channel is a key upstream event for the activation of the NLRP3 inflammasome in response to stimuli like extracellular ATP. This leads to potassium efflux, which triggers the assembly of the inflammasome complex and subsequent inflammatory cytokine release. Probenecid and Carbenoxolone inhibit this pathway by blocking the Panx1 channel.[4]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP Stimulus P2X7R P2X7 Receptor ATP->P2X7R Activates Panx1 Pannexin-1 Channel P2X7R->Panx1 Opens K_efflux K+ Efflux Panx1->K_efflux Mediates NLRP3_complex NLRP3 / ASC / Pro-Caspase-1 (Inflammasome Assembly) K_efflux->NLRP3_complex Triggers Casp1 Active Caspase-1 NLRP3_complex->Casp1 Activates IL1b Mature IL-1β (Secretion) Casp1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Casp1 Probenecid Probenecid Carbenoxolone Brilliant Blue FCF Probenecid->Panx1 Inhibits G cluster_pathway MAPK Signaling Cascade Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream JNK JNK Upstream->JNK ERK ERK Upstream->ERK p38 p38 Upstream->p38 Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α) JNK->Inflammation ERK->Inflammation p38->Inflammation Probenecid Probenecid Probenecid->JNK Inhibits Probenecid->ERK Inhibits G cluster_workflow Dye Uptake Assay Workflow A 1. Seed Cells (HEK293-Panx1 in 96-well plate) B 2. Starve & Wash (Replace medium with HBSS) A->B C 3. Pre-incubate (Add test compound + dye) B->C D 4. Activate Channel (Add ATP) C->D E 5. Measure Fluorescence (Plate reader, kinetic read) D->E F 6. Analyze Data (Calculate % inhibition) E->F

References

Safety Operating Guide

Safe Disposal of Probenecid Isopropyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling Probenecid Isopropyl Ester for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesEnsure protection against splashes.
Skin and Body Protection Laboratory coatFully buttoned to protect street clothing.
Respiratory Protection NIOSH-approved respiratorUse if there is a risk of generating dust or aerosols.

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, leak-proof, and sealable container as "Hazardous Waste: this compound."

    • Do not mix with other chemical waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated, well-ventilated, and secure waste accumulation area.

  • Disposal of Unused or Expired Material:

    • For pure, unused, or expired this compound, transfer the material directly into the designated hazardous waste container.

    • Avoid creating dust. If the material is a solid, handle it carefully.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated.

    • Place all contaminated disposable materials into the designated hazardous waste container.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be disposed of as hazardous waste.[1]

    • Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous waste.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, though disposal as hazardous waste is the more conservative and recommended approach.[1]

  • Arranging for Pickup:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Ensure all labeling and container requirements are met before the scheduled pickup.

III. Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the area if necessary.

    • Restrict access to the spill area.

  • Assess the Spill:

    • If the spill is large or you are not trained to handle it, contact your EHS department immediately.

  • Spill Cleanup (for trained personnel with proper PPE):

    • For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Decontamination:

    • Decontaminate any equipment or surfaces that may have come into contact with the chemical.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A This compound Waste Generated B Wear Appropriate PPE A->B G Spill Occurs A->G C Segregate into Labeled, Sealed Hazardous Waste Container B->C D Store in Designated Waste Accumulation Area C->D E Schedule Pickup with EHS D->E F Licensed Hazardous Waste Disposal E->F H Follow Spill Cleanup Procedure G->H Yes H->C

Disposal workflow for this compound.

Disclaimer: The information provided is based on general safety protocols for related chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and adhere to your institution's and local regulatory guidelines for hazardous waste disposal.

References

Personal protective equipment for handling Probenecid Isopropyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of Probenecid Isopropyl Ester in a laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE based on the safety data for Probenecid.

Protection Type Recommended Equipment Specification/Standard
Eye and Face Protection Chemical safety goggles or a face shieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin and Body Protection Protective gloves (e.g., nitrile) and a lab coat or impervious clothingSelect gloves based on chemical compatibility and breakthrough time.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse if engineering controls are insufficient, exposure limits are exceeded, or if irritation is experienced. A particulates filter conforming to EN 143 is recommended for solids.[1]

Operational Plan: Handling, Storage, and Disposal

A systematic approach to the handling, storage, and disposal of this compound is essential for laboratory safety and regulatory compliance.

Handling Procedures:

  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1][2]

    • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust or aerosols.[2][3]

    • Don all required personal protective equipment as outlined in the table above before handling the compound.

  • During Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[1][2][3]

    • Prevent the formation of dust and aerosols.[2][3]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[2]

    • Wash hands thoroughly after handling the compound.[1][2]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep the container sealed to prevent contamination and degradation.

Disposal Plan:

  • Dispose of waste in an approved waste disposal plant, following all local, state, and federal regulations.[1][2]

  • Do not allow the chemical to enter drains or sewer systems.[3]

  • Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]

Emergency and First-Aid Measures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First-Aid Procedure
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor/physician if you feel unwell.[1][2][3]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • For solid spills, carefully sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[1]

Experimental Workflow

The following diagram illustrates a general workflow for the safe handling of a chemical compound like this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal prep1 Review SDS and Conduct Risk Assessment prep2 Verify Functionality of Safety Equipment (Fume Hood, Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure Compound in Ventilated Enclosure prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Remove PPE clean2->clean3 dispose1 Store Waste in Designated Satellite Accumulation Area clean2->dispose1 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Arrange for Professional Waste Disposal dispose1->dispose2

General Laboratory Chemical Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.